molecular formula C21H25F2N7O2 B1150041 PQR620

PQR620

Cat. No.: B1150041
M. Wt: 445.47
Attention: For research use only. Not for human or veterinary use.
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Description

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mTOR kinase, effectively targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . Its mechanism of action involves binding to the catalytic site of mTOR, which blocks the enzyme's activity more completely than first-generation rapalogs, overcoming the limitations of feedback loop reactivation . This results in the potent inhibition of key downstream signaling pathways, demonstrated by reduced phosphorylation of AKT (at Ser473, via TORC2), S6K, and 4E-BP1 (via TORC1) . PQR620 exhibits significant anti-tumor activity across a broad panel of cancer models. In a large set of 56 lymphoma cell lines, it demonstrated a median IC50 of 250 nM after 72 hours of exposure, with particular potency observed in Mantle Cell Lymphoma (MCL) . Its efficacy extends to solid tumors, as shown by robust activity in non-small cell lung cancer (NSCLC) models, where it inhibits cell growth, proliferation, migration, and induces apoptosis . In vivo, oral administration of PQR620 (100 mg/kg) significantly inhibited tumor growth in xenograft models of diffuse large B-cell lymphoma (DLBCL) and NSCLC . Furthermore, its anti-proliferative effect is largely cytostatic, but it can synergize with the BCL2 inhibitor venetoclax to induce potent cytotoxicity and even eradicate tumors in vivo . A key differentiator of PQR620 is its favorable physicochemical profile, which confers good oral bioavailability and excellent penetration of the blood-brain barrier, achieving brain-to-plasma ratios of approximately 1.6 . This makes it a valuable tool for investigating mTOR-dependent processes in the central nervous system. Studies have shown that PQR620 increases seizure threshold in a mouse model of chronic epilepsy, highlighting its potential for research in neurological disorders and "mTORopathies" . The compound also demonstrates high selectivity, with over 1000-fold selectivity for mTOR over PI3Kα, minimizing off-target effects in research settings . PQR620 is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Origin of Product

United States

Foundational & Exploratory

A Comparative Mechanistic Analysis of PQR620 and Rapamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of mTOR and the Evolution of its Inhibitors

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a multitude of environmental cues, including growth factors, nutrients, and cellular energy status, to orchestrate anabolic and catabolic processes.[2] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, most notably cancer, but also in metabolic disorders and neurodegenerative diseases.[3] This has made mTOR an attractive therapeutic target.

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]

  • mTORC1 , which is sensitive to nutrient and growth factor signals, primarily regulates protein synthesis through the phosphorylation of key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

  • mTORC2 is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[4]

The first generation of mTOR inhibitors, exemplified by rapamycin and its analogs (rapalogs), have seen clinical use.[6] However, their mechanism of action and resulting incomplete inhibition of mTOR signaling have prompted the development of second-generation, ATP-competitive mTOR kinase inhibitors, such as PQR620 .[6][7] This guide provides an in-depth technical comparison of the mechanisms of action of PQR620 and rapamycin, offering insights for researchers and drug development professionals in the field.

Part 1: Core Mechanistic Differences: Allosteric versus Catalytic Inhibition

The fundamental distinction between PQR620 and rapamycin lies in their mode of binding to mTOR, which dictates their differential effects on mTORC1 and mTORC2.

Rapamycin: An Allosteric Inhibitor of mTORC1

Rapamycin itself does not directly bind to mTOR. Instead, it first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[1][8] This rapamycin-FKBP12 complex then acts as a molecular "glue," binding to a specific domain on mTOR known as the FKBP12-Rapamycin Binding (FRB) domain.[9][10] This allosteric binding event does not occur at the ATP-binding catalytic site of mTOR. Instead, it is thought to induce a conformational change in mTORC1 that displaces raptor, a key scaffolding protein required for proper substrate presentation to the mTOR kinase domain.[8][11] This disruption of the mTOR-raptor interaction leads to a partial and substrate-selective inhibition of mTORC1 activity.[10]

It is crucial to note that rapamycin's inhibitory effect on mTORC1 is not absolute. While it effectively blocks the phosphorylation of S6K1, its impact on 4E-BP1 phosphorylation can be transient or incomplete in many cell types.[12][13] Furthermore, acute treatment with rapamycin does not inhibit mTORC2, as the FRB domain is not accessible in the mTORC2 complex.[9] However, prolonged exposure to rapamycin can indirectly lead to the disruption of mTORC2 assembly and function in some cellular contexts.[5][14]

PQR620: An ATP-Competitive Inhibitor of mTORC1 and mTORC2

In contrast to rapamycin, PQR620 is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor.[6][15] It directly targets the catalytic kinase domain of mTOR, competing with ATP for binding.[6] This mechanism allows PQR620 to inhibit both mTORC1 and mTORC2, as the ATP-binding site is conserved in both complexes.[4][16] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin.

The design of PQR620 involved a rational drug design approach, starting from a dual PI3K/mTOR inhibitor and modifying the structure to enhance selectivity for the mTOR kinase domain over PI3K.[6] This results in a potent and selective inhibitor of both mTOR complexes.

Part 2: Visualizing the Mechanistic Divergence

The distinct binding mechanisms of PQR620 and rapamycin are best understood through a visual representation of their interactions with the mTOR complexes.

Figure 1: Comparative Binding Mechanisms of PQR620 and Rapamycin cluster_mTORC1 mTORC1 Complex cluster_catalytic_site_1 Catalytic Site cluster_allosteric_site Allosteric Site cluster_mTORC2 mTORC2 Complex cluster_catalytic_site_2 Catalytic Site cluster_inhibitors Inhibitors mTORC1 mTOR Raptor Raptor mTORC1->Raptor associates mLST8_1 mLST8 mTORC1->mLST8_1 associates ATP_site_1 ATP-binding site FRB_domain FRB Domain mTORC2 mTOR Rictor Rictor mTORC2->Rictor associates mLST8_2 mLST8 mTORC2->mLST8_2 associates ATP_site_2 ATP-binding site PQR620 PQR620 PQR620->ATP_site_1 Competitively Binds PQR620->ATP_site_2 Competitively Binds Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->FRB_domain Allosterically Binds

Caption: PQR620 directly targets the ATP-binding site of mTOR in both mTORC1 and mTORC2, while rapamycin requires FKBP12 to allosterically bind to the FRB domain of mTORC1.

Part 3: Downstream Signaling Consequences: A Tale of Two Inhibition Profiles

The differential engagement of mTORC1 and mTORC2 by PQR620 and rapamycin leads to distinct downstream signaling cascades and cellular outcomes.

Impact on mTORC1 Substrates: S6K1 and 4E-BP1

Both PQR620 and rapamycin inhibit the phosphorylation of S6K1, a key regulator of ribosome biogenesis and protein synthesis. However, their effects on 4E-BP1, a repressor of the cap-dependent translation initiation factor eIF4E, are markedly different.

  • Rapamycin: As mentioned, rapamycin's inhibition of 4E-BP1 phosphorylation is often incomplete and can be transient.[12][13] This allows for the continued translation of a subset of mRNAs, which is a key mechanism of resistance to rapamycin-based therapies.[17][18]

  • PQR620: By directly inhibiting the catalytic activity of mTORC1, PQR620 leads to a more robust and sustained dephosphorylation of 4E-BP1.[4][19] This results in a more complete suppression of cap-dependent translation.

Impact on mTORC2 and Akt Signaling

A critical difference between the two inhibitors is their effect on mTORC2 and its key downstream target, Akt.

  • Rapamycin: Rapamycin does not directly inhibit mTORC2. In fact, by inhibiting the S6K1-mediated negative feedback loop that normally dampens PI3K/Akt signaling, rapamycin treatment can paradoxically lead to an increase in Akt phosphorylation at Serine 473 (a direct mTORC2 site).[14][18] This feedback activation of a pro-survival pathway can limit the anti-cancer efficacy of rapamycin.

  • PQR620: As a dual mTORC1/mTORC2 inhibitor, PQR620 directly blocks the phosphorylation of Akt at Serine 473 by mTORC2.[4][16] This abrogation of a key survival signal contributes to its enhanced anti-proliferative and pro-apoptotic activity compared to rapamycin.

Off-Target Activities: A Noteworthy Distinction

Preclinical studies have revealed that PQR620 possesses an off-target activity that is not observed with rapamycin. PQR620 has been shown to inhibit sphingosine kinase 1 (SphK1).[20] SphK1 is an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[2] Inhibition of SphK1 by PQR620 leads to an accumulation of pro-apoptotic ceramides and contributes to its anti-cancer effects through an mTOR-independent mechanism.[20] This dual action of PQR620 on both the mTOR pathway and sphingolipid metabolism may offer a therapeutic advantage in certain cancer types.

Part 4: Experimental Workflows for Characterizing PQR620 and Rapamycin

To empirically validate the mechanistic differences between PQR620 and rapamycin, a series of well-established experimental protocols are employed.

Workflow 1: Assessing Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein within intact cells.[21][22] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with PQR620 or Rapamycin B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Detect soluble mTOR (e.g., by Western Blot) C->D E 5. Plot soluble mTOR vs. temperature to determine melting curve shift D->E

Caption: A schematic representation of the key steps in a Cellular Thermal Shift Assay (CETSA) experiment.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Culture cells to a desired confluency and treat with either PQR620, rapamycin, or a vehicle control for a specified time.

  • Thermal Denaturation: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble mTOR in each sample using a sensitive detection method, such as Western blotting or an ELISA-based assay.[23][24]

  • Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25]

Workflow 2: Interrogating Downstream Signaling by Western Blot Analysis

Western blotting is an indispensable technique to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

Step-by-Step Western Blot Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with PQR620, rapamycin, or vehicle control. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[3][26]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[27][28]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, S6K1, and 4E-BP1.[26][29]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3][27]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Workflow 3: In Vitro Kinase Assays to Directly Measure mTOR Activity

In vitro kinase assays provide a direct measure of the enzymatic activity of immunoprecipitated mTORC1 and mTORC2.

Figure 3: In Vitro mTOR Kinase Assay Workflow A 1. Immunoprecipitate mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) from cell lysates B 2. Incubate immunoprecipitates with PQR620 or Rapamycin-FKBP12 A->B C 3. Add substrate (e.g., 4E-BP1 for mTORC1, Akt for mTORC2) and ATP B->C D 4. Stop reaction and analyze substrate phosphorylation by Western Blot C->D

Caption: A simplified workflow for performing an in vitro mTOR kinase assay to directly assess inhibitor activity.

Step-by-Step In Vitro Kinase Assay Protocol:

  • Immunoprecipitation of mTOR Complexes: Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[1][7] Immunoprecipitate mTORC1 using an anti-Raptor antibody or mTORC2 using an anti-Rictor antibody.[30][31]

  • Inhibitor Treatment: Incubate the immunoprecipitated mTOR complexes with PQR620 or a pre-formed rapamycin-FKBP12 complex.

  • Kinase Reaction: Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive Akt1 for mTORC2) and ATP.[1][30]

  • Analysis: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[32]

Part 5: Data Presentation and Interpretation

The data generated from these experimental workflows can be summarized to clearly illustrate the mechanistic differences between PQR620 and rapamycin.

Table 1: Comparative Inhibition Profile of PQR620 and Rapamycin

FeaturePQR620Rapamycin
Binding Mechanism ATP-CompetitiveAllosteric (requires FKBP12)
Binding Site mTOR Kinase DomainFRB Domain
mTORC1 Inhibition CompletePartial and Substrate-Selective
mTORC2 Inhibition Direct and CompleteIndirect and Context-Dependent
Effect on p-Akt (S473) InhibitionPotential for Activation
Effect on p-4E-BP1 Sustained InhibitionTransient/Incomplete Inhibition
Off-Target Activity SphK1 InhibitionNone Reported

Table 2: Expected Outcomes in Key Experimental Assays

AssayExpected Outcome with PQR620Expected Outcome with Rapamycin
CETSA Significant thermal stabilization of mTORThermal stabilization of mTOR
Western Blot (p-Akt S473) Decreased phosphorylationIncreased or no change in phosphorylation
Western Blot (p-4E-BP1) Strong and sustained decrease in phosphorylationModest and/or transient decrease in phosphorylation
In Vitro mTORC2 Kinase Assay Inhibition of Akt phosphorylationNo direct inhibition of Akt phosphorylation

Conclusion: A New Paradigm in mTOR-Targeted Therapies

PQR620 represents a significant advancement in the development of mTOR inhibitors. Its ATP-competitive mechanism and dual targeting of mTORC1 and mTORC2 overcome key limitations of the first-generation allosteric inhibitor, rapamycin. The ability of PQR620 to achieve a more comprehensive blockade of mTOR signaling, including the abrogation of the Akt survival pathway, provides a strong rationale for its investigation in a range of diseases where the mTOR pathway is hyperactive. Furthermore, its unique off-target activity against SphK1 may offer additional therapeutic benefits. For researchers and drug developers, a thorough understanding of the distinct mechanisms of these two classes of mTOR inhibitors is paramount for the design of effective therapeutic strategies and the interpretation of experimental and clinical data.

References

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PQR620: A Comprehensive Technical Guide to its Selectivity Profile Over PI3K and the Wider Kinome

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a pivotal kinase in cellular signaling, governing growth, proliferation, and survival. Its profound involvement in various pathologies, particularly cancer and neurological disorders, has made it a prime therapeutic target.[1][2] However, the development of mTOR inhibitors is challenged by the high degree of homology within the ATP-binding site of the phosphoinositide 3-kinase (PI3K) family, often leading to off-target effects and dose-limiting toxicities.[3][4] PQR620 is a novel, ATP-competitive mTORC1/mTORC2 inhibitor engineered through rational drug design to achieve exceptional selectivity for mTOR over all PI3K isoforms and the broader human kinome.[5][6] This guide provides a detailed examination of the selectivity profile of PQR620, the methodologies used to ascertain this profile, and the structural rationale underpinning its specificity.

The PI3K/mTOR Signaling Axis: A Rationale for Selective Inhibition

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancer, triggered by mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[7][8] This pathway integrates signals from growth factors and nutrients to control essential cellular processes.[9][10]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; EIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PQR620 [label="PQR620", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> TSC [label="Inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; TSC -> mTORC1 [label="Inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; mTORC2 -> AKT [label="Activates\n(p-Ser473)", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> S6K [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> EIF4EBP1 [label="Inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [style=dashed, arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#5F6368"];

// PQR620 Inhibition PQR620 -> mTORC1 [color="#EA4335", arrowhead=tee, penwidth=2.0]; PQR620 -> mTORC2 [color="#EA4335", arrowhead=tee, penwidth=2.0]; }

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PQR620.
First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus), are allosteric inhibitors that only target mTORC1.[11] This incomplete inhibition can lead to a feedback activation of PI3K signaling via mTORC2, limiting their therapeutic efficacy.[11] Consequently, ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2, were developed.

However, the structural similarity between the ATP-binding sites of mTOR and PI3K isoforms makes achieving selectivity a formidable challenge.[3][4] Pan-PI3K/mTOR inhibitors, while potent, often carry a significant toxicity burden due to the broad inhibition of essential PI3K-mediated physiological processes.[4] PQR620 was developed to overcome this limitation by selectively inhibiting mTORC1 and mTORC2 while sparing the PI3K isoforms, promising a wider therapeutic window.[1][5]

PQR620 Selectivity Profile Against the PI3K Family

The development of PQR620 originated from a pan-PI3K inhibitor scaffold (PQR309).[5] Through a deliberate, structure-guided medicinal chemistry effort, the molecule was optimized to reduce PI3K binding and enhance mTOR affinity. This was achieved by introducing substituents with specific steric and electronic properties designed to exploit subtle non-conserved residues between the mTOR and PI3K kinase domains.[5][12]

Biochemical Assay Data: mTOR vs. PI3K Isoforms

Biochemical assays are the first step in quantifying inhibitor potency and selectivity.[13] The selectivity of PQR620 was determined using advanced in vitro kinase assays, which measure the direct inhibition of purified enzymes. As demonstrated in the following table, PQR620 exhibits a profound preference for mTOR over all tested Class I and Class III PI3K isoforms.

Target KinaseAssay TypePotency (K_d_ or K_i_, nM)Fold Selectivity (vs. mTOR)Reference
mTOR Binding Assay10.8 - [5]
PI3Kα (p110α)Binding Assay>10,000>925-fold[3][5]
PI3Kβ (p110β)Binding Assay10,000~925-fold[5]
PI3Kδ (p110δ)Binding Assay4,200 ~389-fold [5]
PI3Kγ (p110γ)Binding Assay8,200~760-fold[5]
Vps34 (Class III)Binding Assay>10,000>925-fold[5]
Table 1: Selectivity of PQR620 for mTOR over PI3K Isoforms. The fold selectivity is calculated relative to the most sensitive Class I PI3K isoform (PI3Kδ).

The data clearly indicates that PQR620 is approximately 3,700-fold more potent against mTOR compared to the most sensitive Class I and III PI3K isoforms.[5] This high degree of selectivity is a key differentiator from many other second-generation mTOR kinase inhibitors.[5]

PQR620 Kinome-Wide Selectivity Profile

Beyond the immediate PI3K family, assessing an inhibitor's activity against the entire human kinome is critical for predicting potential off-target effects and understanding its full pharmacological profile.[14][15] This process, known as kinome profiling, screens the compound against a large, representative panel of human protein kinases.

PQR620 has demonstrated excellent selectivity across wide kinase panels.[2][3] In a KINOMEscan™ assay, PQR620 showed no significant off-target binding activities.[5] Further screening against a panel of unrelated receptors and ion channels, including hERG, also revealed a clean profile, underscoring its high specificity.[5]

Target Kinase FamilyRepresentative Kinase% Inhibition @ 1µMImplicationReference
Target mTOR >99% On-target potency [5]
PI3K Lipid KinasePI3Kα<10%High PI3K selectivity[5]
Serine/Threonine KinaseCDK2<10%Low impact on cell cycle kinases[3][5]
Tyrosine KinaseSRC<10%Low impact on tyrosine kinase signaling[3][5]
OtherCOX1 / PDE4D2<50%No significant cyclooxygenase or phosphodiesterase activity[5]
Table 2: Representative Kinome Selectivity Profile of PQR620. This table illustrates the high selectivity of PQR620 based on published findings. The values are representative of data showing "excellent selectivity" against broad kinase panels.

Methodologies for Determining Kinase Selectivity

A multi-faceted approach is required to validate the selectivity of a kinase inhibitor. This involves moving from purified enzyme systems to cellular models to confirm on-target activity and selectivity in a more biologically relevant context.[15][16]

Workflow

Figure 2. Experimental workflow for kinase inhibitor selectivity profiling.
Protocol: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for high-throughput screening and potency determination.[17]

Objective: To determine the IC50 value of PQR620 against purified mTOR and PI3K isoform enzymes.

Materials:

  • Purified, recombinant kinase (mTOR, p110α/p85α, etc.)

  • Kinase-specific substrate (e.g., lipid substrate for PI3K, peptide for mTOR)

  • ATP and ADP

  • TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay Kit: Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • PQR620, serially diluted in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of PQR620 in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for no-inhibition controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The ATP concentration should be set near the K_m,ATP_ for each specific kinase to ensure the measured IC50 approximates the K_i_.[14]

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Prepare an ATP solution in assay buffer.

    • Start the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix containing the Eu-anti-ADP antibody and the ADP tracer in TR-FRET dilution buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the TR-FRET emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Competitive Binding Assay (KINOMEscan™)

This protocol describes a widely used method for comprehensive kinome profiling based on inhibitor competition with an immobilized ligand.[18]

Objective: To quantify the binding affinity (K_d_) of PQR620 against a large panel of human kinases.

Materials:

  • DNA-tagged kinase panel (e.g., 468 kinases)

  • Ligand-immobilized affinity beads

  • PQR620 at a specified concentration (e.g., 1 µM)

  • Binding buffer

  • Wash and elution buffers

  • qPCR reagents

Procedure:

  • Assay Preparation: In each well of a multi-well plate, combine the specific DNA-tagged kinase, the ligand-immobilized beads, and the test compound (PQR620) in binding buffer.

  • Binding and Competition: Incubate the mixture to allow the kinase to bind to the immobilized ligand. PQR620 will compete for the ATP-binding site. The amount of kinase bound to the beads will be inversely proportional to its affinity for PQR620.

  • Washing: Wash the beads thoroughly to remove any unbound kinase.

  • Elution and Quantification: Elute the bound kinase from the beads. Quantify the amount of eluted kinase by measuring its unique DNA tag using qPCR.

  • Analysis: Compare the amount of kinase bound in the presence of PQR620 to the amount bound in a DMSO control well. The result is typically expressed as a percentage of control (%Ctrl), where a lower number indicates stronger binding of the inhibitor.

    • %Ctrl = (Signal_PQR620 / Signal_DMSO) * 100

    • These values can be used to calculate a selectivity score or, with a full dose-response curve, to determine the dissociation constant (K_d_).

Protocol: Cellular Target Engagement & Selectivity Assay

This protocol uses Western blotting to confirm that PQR620 inhibits its intended targets (mTORC1/2) in a cellular context without affecting direct PI3K signaling at similar concentrations.

Objective: To assess the phosphorylation status of mTOR and PI3K pathway substrates in cancer cells treated with PQR620.

Materials:

  • Cancer cell line with active PI3K/mTOR signaling (e.g., A2058 melanoma, MCF7 breast cancer)

  • Cell culture medium and supplements

  • PQR620 and a pan-PI3K inhibitor (control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of PQR620 (e.g., 10 nM to 5 µM) for 2-4 hours. Include a DMSO vehicle control and a positive control (pan-PI3K inhibitor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-Akt (S473) as a marker for mTORC2 activity and p-S6/p-4E-BP1 as markers for mTORC1 activity.[11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Analysis: Analyze the band intensities. PQR620 should show a dose-dependent decrease in p-Akt (S473), p-S6, and p-4E-BP1. High selectivity is confirmed if the concentration required to inhibit these mTOR markers is significantly lower than any concentration affecting direct PI3K pathway readouts (which are generally not seen with PQR620).[3][11]

Conclusion: Implications of a Highly Selective Profile

The comprehensive analysis of PQR620 demonstrates its identity as a highly potent and exceptionally selective inhibitor of mTORC1 and mTORC2. Through deliberate chemical design, it has successfully decoupled mTOR inhibition from the broader PI3K family, a critical achievement for mitigating potential toxicities associated with pan-PI3K inhibition.[5][19] The clean kinome-wide profile further supports its specificity, suggesting a lower probability of off-target-driven adverse effects.[3] This high degree of selectivity, combined with its demonstrated brain penetrance and in vivo efficacy in preclinical models of cancer and neurological disease, positions PQR620 as a promising therapeutic candidate for further clinical development.[1][20][21]

References

  • Thermo Fisher Scientific. (n.d.). Biochemical assays for selectivity profiling across the entire PI3 kinase family.
  • Yuan, T. L., & Cantley, L. C. (2008). Targeting the PI3K signaling pathway in cancer. Journal of Clinical Oncology, 26(8), 1357-1361. Retrieved from [Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 10084-10105. Retrieved from [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K functions in cancer progression, anticancer immunity and immune evasion by tumors. Nature Reviews Drug Discovery, 13(2), 140-156. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute, 110(6), 560-569. Retrieved from [Link]

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 25(2), 187-191. Retrieved from [Link]

  • Willems, L., Tamburini, J., Chapuis, N., Lacombe, C., Mayeux, P., & Bouscary, D. (2012). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 4(3), 773-791. Retrieved from [Link]

  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). The PI3K Pathway As Drug Target in Human Cancer. Science, 304(5675), 1340-1342. Retrieved from [Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beaufils, F., et al. (2016). Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. Cancer Research, 76(14 Supplement), 1336. Retrieved from [Link]

  • Tarantelli, C., et al. (2016). Targeting the PI3K/mTOR Pathway in Lymphoma with PQR309 and PQR620: Single Agent Activity and Synergism with the BCL2 Inhibitor Venetoclax. Blood, 128(22), 3051. Retrieved from [Link]

  • Chen, X., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology, 11, 680695. Retrieved from [Link]

  • Löscher, W., et al. (2018). The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology, 140, 107-120. Retrieved from [Link]

  • Beaufils, F., et al. (2016). Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. AACR Publications. Retrieved from [Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Figshare. Retrieved from [Link]

  • Tarantelli, C., et al. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers, 11(6), 775. Retrieved from [Link]

  • Chen, X., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology. Retrieved from [Link]

  • Zhang, J., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(17), i617-i625. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Acker, M. G., et al. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Retrieved from [Link]

  • Borsari, C., et al. (2020). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 15(15), 1364-1378. Retrieved from [Link]

  • Wu, H., et al. (2015). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. Oncotarget, 6(39), 41659-41671. Retrieved from [Link]

  • Knight, Z. A., et al. (2006). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21. Retrieved from [Link]

  • Rageot, D., et al. (2018). Discovery and preclinical characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a highly potent and selective mTORC1/2 Inhibitor for cancer and neurological disorders. Novartis Institutes for BioMedical Research. Retrieved from [Link]

  • Walker, E. H., et al. (2000). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal, 349(Pt 2), 387-393. Retrieved from [Link]

  • Singer, E., et al. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology, 162, 107812. Retrieved from [Link]

Sources

PQR620: Technical Guide to Brain Penetrance and CNS Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CNS-Penetrant mTOR Paradigm

The blood-brain barrier (BBB) remains the single greatest attrition factor in neuro-oncology and CNS drug development. First-generation mTOR inhibitors (rapalogs like sirolimus, everolimus) are substrates for efflux transporters (P-gp/MDR1), resulting in negligible brain exposure (Brain/Plasma ratio < 0.02) and limited efficacy in glioblastoma (GBM) or tuberous sclerosis complex (TSC).

PQR620 represents a structural breakthrough: a catalytic, ATP-competitive mTORC1/2 inhibitor designed specifically to evade efflux pumps. With a brain-to-plasma (


) ratio of ~1.6 , it achieves therapeutic concentrations in the CNS, potently inhibiting both pS6 (mTORC1) and pAkt (mTORC2).

This guide details the physicochemical mechanisms of PQR620’s BBB crossing, provides validated protocols for assessing its penetrance, and outlines its application in CNS disorders.

Physicochemical Profile & BBB Permeability[1][2]

Structural Determinants of Penetrance

PQR620 is a morpholino-triazinyl derivative .[1][2] Its design optimization focused on reducing hydrogen bond donors and optimizing lipophilicity to bypass the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux systems.

PropertyPQR620Rapamycin (Sirolimus)EverolimusClinical Implication
Class ATP-competitive mTORC1/2 InhibitorAllosteric mTORC1 InhibitorAllosteric mTORC1 InhibitorPQR620 prevents Akt feedback loop activation.
Brain/Plasma Ratio (

)
~1.6 ~0.006~0.02PQR620 achieves brain concentrations exceeding plasma levels.
Efflux Liability Low (Non-substrate)High (P-gp Substrate)High (P-gp Substrate)PQR620 is not pumped out of the endothelial cells.
Selectivity >1000x vs PI3K

Specific to mTORC1Specific to mTORC1Reduces off-target toxicity (e.g., insulin resistance).
The Efflux Evasion Mechanism

Unlike rapalogs, which bind to FKBP12, PQR620 binds directly to the ATP-binding pocket of the mTOR kinase domain. Its high


 value (>1.0) indicates that it is likely subject to active influx or passive diffusion without significant efflux, a rare trait for kinase inhibitors.
Mechanistic Pathway Visualization

The following diagram illustrates the differential impact of PQR620 versus Rapalogs on the mTOR signaling cascade within a neuron or glioma cell.

mTOR_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 GrowthFactor Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactor->PI3K Akt Akt (PKB) PI3K->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 S6K->PI3K Negative Feedback S6 S6 Ribosomal Protein (Translation) S6K->S6 EBP1 4E-BP1 mTORC2 mTORC2 (Rictor) mTORC2->Akt Phos-Ser473 (Survival) Rapalogs Rapalogs (Rapamycin/Everolimus) Rapalogs->mTORC1 PQR620 PQR620 (Brain Penetrant) PQR620->mTORC1 PQR620->mTORC2

Figure 1: PQR620 inhibits both mTORC1 and mTORC2, preventing the Akt-mediated survival feedback loop common with Rapalogs.

Preclinical Validation Protocols

To rigorously validate PQR620's brain penetrance and target engagement, researchers must move beyond simple plasma PK. The following protocols are designed to calculate


 (unbound brain-to-plasma partition coefficient), the gold standard for CNS drug discovery.
Protocol A: In Vivo Pharmacokinetic Profiling ( Determination)

Objective: Determine the total brain-to-plasma ratio.

  • Animal Model: C57BL/6J mice (n=3 per timepoint).

  • Dosing: Administer PQR620 at 10–50 mg/kg via oral gavage (p.o.) formulated in PEG300/Glucose (e.g., 20%/80%).

  • Timepoints: 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection:

    • Plasma: Cardiac puncture into EDTA tubes. Centrifuge at 2000g, 4°C, 10 min.

    • Brain: Transcardial perfusion with saline (critical to remove intravascular drug). Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize brain tissue in 3 volumes of PBS (1:3 w/v).

  • Bioanalysis:

    • Precipitate proteins with acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

Protocol B: Target Engagement (Western Blot)

Objective: Confirm pharmacodynamic effect in the CNS.

  • Treatment: Treat mice with PQR620 (50 mg/kg) or Vehicle.[3][4] Sacrifice at

    
     (approx. 1-2 hours).
    
  • Tissue Prep: Dissect Hippocampus and Cortex. Homogenize in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Detection:

    • mTORC1 Marker: p-S6 Ribosomal Protein (Ser235/236).[1]

    • mTORC2 Marker: p-Akt (Ser473).[5]

    • Loading Control: Total Akt / Total S6 / Vinculin.

  • Validation Criteria: A successful run must show >50% reduction in p-S6 and p-Akt in PQR620 treated brains vs. Vehicle.

Experimental Workflow for CNS Efficacy

The following DOT diagram outlines the logical flow for validating PQR620 in a CNS disease model (e.g., Epilepsy or Glioblastoma).

Experimental_Workflow cluster_Phase1 Phase 1: PK/PD Validation cluster_Phase2 Phase 2: Disease Models Dosing Oral Dosing (10-50 mg/kg) PK_Analysis LC-MS/MS (Brain/Plasma) Dosing->PK_Analysis Decision Go/No-Go Kp > 1.0? PK_Analysis->Decision PD_Check Western Blot (pS6/pAkt suppression) Epilepsy Seizure Threshold (6 Hz / PTZ Model) PD_Check->Epilepsy Oncology Orthotopic Xenograft (GL261 / U87MG) PD_Check->Oncology HD Huntington's Model (mHTT Aggregates) PD_Check->HD Decision->PD_Check Pass

Figure 2: Step-wise validation workflow from Pharmacokinetics to Disease Efficacy.

Clinical & Translational Implications[2][8]

Epilepsy and Tuberous Sclerosis (TSC)

Hyperactivation of mTOR is a hallmark of TSC and focal cortical dysplasia.

  • Data: PQR620 treatment in TSC-null mice significantly increased survival and reduced seizure frequency.

  • Advantage: Unlike Everolimus, PQR620 does not require high systemic doses to achieve CNS inhibition, potentially reducing systemic immunosuppression side effects.

Glioblastoma (GBM) & Primary CNS Lymphoma
  • Challenge: GBM cells often upregulate mTORC2 (Akt) as a survival mechanism when mTORC1 is inhibited (the "rapamycin resistance" loop).

  • Solution: PQR620 blocks the ATP site, shutting down both complexes.

  • Evidence: In PCNSL and GBM models, PQR620 shows cytostatic activity and, when combined with BCL-2 inhibitors (e.g., Venetoclax), induces apoptosis.[4]

Neurodegeneration (Huntington's Disease)[9]
  • Mechanism: mTOR inhibition induces autophagy, which clears toxic protein aggregates.[6]

  • Finding: PQR620 treatment reduced mutant Huntingtin (mHTT) aggregates in striatal cells and mouse brains, a feat unachievable with non-penetrant rapalogs.

References

  • Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders."[7][8] Journal of Medicinal Chemistry. [7]

  • Brandt, C., et al. (2018). "The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy." Neuropharmacology.

  • Singer, E., et al. (2020). "Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD."[6] Neuropharmacology.

  • Tarantelli, C., et al. (2019). "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax."[3][4] Cancers.

Sources

PQR620: A Technical Guide to its Therapeutic Potential in Glioblastoma and CNS Lymphoma

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The treatment of central nervous system (CNS) malignancies, particularly glioblastoma (GBM) and primary CNS lymphoma (PCNSL), remains a formidable challenge in oncology. These diseases are characterized by aggressive growth, resistance to conventional therapies, and the unique obstacle of the blood-brain barrier (BBB). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent oncogenic driver in both GBM and PCNSL. PQR620 is a novel, second-generation, ATP-competitive inhibitor of mTOR that potently and selectively targets both mTORC1 and mTORC2 complexes. Crucially, PQR620 was rationally designed for excellent brain permeability, a property that distinguishes it from first-generation mTOR inhibitors (rapalogs) and positions it as a promising therapeutic agent for intracranial neoplasms. This guide synthesizes the core mechanistic rationale, preclinical evidence, and validated experimental methodologies for evaluating the therapeutic utility of PQR620 in glioblastoma and CNS lymphoma.

The Rationale: Targeting a Core Oncogenic Pathway in the CNS

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer. In CNS tumors, its aberrant activation, often due to loss of the tumor suppressor PTEN in glioblastoma, drives tumor progression and confers a poor prognosis.

  • In Glioblastoma (GBM): Hyperactivation of the mTOR pathway is a key feature, promoting uncontrolled cell growth and proliferation. Inhibition of this pathway is a rational approach for developing novel anticancer therapeutics for this devastating disease. While first-generation allosteric mTOR inhibitors like rapamycin showed promise, their clinical efficacy in GBM was hampered by poor BBB penetration and the activation of a compensatory feedback loop leading to Akt hyperactivation.

  • In CNS Lymphoma: The majority of PCNSL cases are diffuse large B-cell lymphomas (DLBCL), where the PI3K/mTOR pathway is also frequently hyperactivated. This makes mTOR a compelling therapeutic target.

PQR620 was developed to overcome the limitations of earlier inhibitors. As a catalytic mTORC1/2 kinase inhibitor, it not only blocks the downstream signaling from mTORC1 (regulating protein synthesis) but also from mTORC2 (which activates Akt), thereby preventing the common resistance mechanism of Akt feedback activation. Its most significant advantage for neuro-oncology is its ability to effectively cross the blood-brain barrier, achieving high concentrations in the brain.

Mechanism of Action: Dual mTORC1/2 Inhibition in the Brain

PQR620 is a 1,3,5-triazine derivative that acts as a highly potent and selective ATP-competitive inhibitor of mTOR kinase. By binding to the ATP pocket in the catalytic site of mTOR, it prevents the phosphorylation of its downstream substrates, effectively shutting down signaling from both mTORC1 and mTORC2.

Key mechanistic features include:

  • Dual mTORC1/mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1 allosterically, PQR620 targets the kinase domain, inhibiting both complexes. This leads to a more comprehensive pathway blockade, evidenced by the reduced phosphorylation of the mTORC1 substrate S6 ribosomal protein and the mTORC2 substrate Akt at Ser473.

  • High Selectivity: PQR620 was optimized to have excellent selectivity for mTOR over other PI3K family members and a wide panel of other protein kinases, minimizing off-target effects.

  • Excellent Brain Penetrance: Preclinical studies in mice demonstrated that PQR620 rapidly enters the brain, achieving brain-to-plasma ratios of approximately 1.6, a stark contrast to the poor penetration of rapalogs like rapamycin and everolimus. This ensures that therapeutically relevant concentrations can be achieved at the tumor site within the CNS.

PQR620_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mTORC2 mTORC2 cluster_mTORC1 mTORC1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P-Thr308 TSC TSC1/2 AKT->TSC Inhibition Survival Survival, Metabolism AKT->Survival Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1_node mTORC1 (mTOR, RAPTOR) Rheb->mTORC1_node Activation mTORC2_node mTORC2 (mTOR, RICTOR) mTORC2_node->AKT P-Ser473 (Full Activation) S6K S6K mTORC1_node->S6K Phosphorylation EBP1 4E-BP1 mTORC1_node->EBP1 Phosphorylation Proliferation Protein Synthesis, Cell Growth, Proliferation S6K->Proliferation EBP1->Proliferation PQR620 PQR620 PQR620->mTORC2_node Inhibition PQR620->mTORC1_node Inhibition

Caption: PQR620 inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Efficacy of PQR620

Glioblastoma (GBM)

While specific in vivo studies of PQR620 in glioblastoma models are not yet extensively published, a strong therapeutic hypothesis is built upon its fundamental properties. PQR620 has demonstrated potent anti-proliferative activity across a wide panel of 66 cancer cell lines, establishing its broad anti-tumor effects. The critical determinants for its potential in GBM are its demonstrated ability to penetrate the brain and effectively inhibit mTOR signaling within the CNS. Studies on second- and third-generation mTOR inhibitors in GBM models have shown they can suppress cell proliferation, migration, and the self-renewal of glioblastoma stem cells, highlighting the promise of this drug class for GBM treatment.

CNS Lymphoma

The anti-lymphoma activity of PQR620 is well-documented. Extensive in vitro screening across a large panel of lymphoma cell lines has established its potent cytostatic effect.

Table 1: In Vitro Anti-Proliferative Activity of PQR620 in Lymphoma Cell Lines

Lymphoma Subtype Number of Cell Lines Median IC50 (72h) 95% Confidence Interval
All Lymphomas 56 250 nM 221-294 nM
B-cell Lymphomas 36 250 nM N/A
T-cell Lymphomas 8 450 nM N/A
Mantle Cell Lymphoma (MCL) - Most Sensitive Subtype N/A
ALK+ ALCL - Least Sensitive Subtype N/A

(Data synthesized from multiple sources)

In vivo studies using xenograft models of DLBCL, the most common histology of PCNSL, have confirmed the single-agent activity of PQR620, demonstrating a significant reduction in tumor volume compared to vehicle controls.

A pivotal insight from preclinical work is the synergy between PQR620 and the BCL2 inhibitor, venetoclax. While PQR620 alone is largely cytostatic, the combination induces significant cytotoxicity and apoptosis. In xenograft models, the combination of PQR620 and venetoclax was superior to either agent alone, leading to the eradication of tumors. This provides a strong rationale for combination therapy in future clinical investigations.

Technical Guide: Experimental Protocols for PQR620 Evaluation

The following protocols represent a robust framework for the preclinical evaluation of PQR620, emphasizing the use of clinically relevant models and self-validating methodologies.

Overall Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro PART 1: In Vitro Evaluation cluster_invivo PART 2: In Vivo Validation patient_tumor Patient Tumor Sample (Glioblastoma or CNS Lymphoma) derive_models Derive Patient-Derived Models (Organoids or Stem-like Cells) patient_tumor->derive_models dose_response Dose-Response & Viability Assays (e.g., CellTiter-Glo) Determine IC50 derive_models->dose_response pathway_analysis Mechanism of Action Validation (Western Blot for p-S6K, p-AKT) dose_response->pathway_analysis Confirm On-Target Effect model_dev Orthotopic Xenograft Model (Stereotactic Intracerebral Injection) pathway_analysis->model_dev Advance Lead Candidate treatment Treatment Administration (PQR620 via Oral Gavage vs. Vehicle) model_dev->treatment monitoring Tumor Growth Monitoring (Bioluminescence Imaging or MRI) treatment->monitoring endpoints Endpoint Analysis (Tumor Volume, Survival, IHC) monitoring->endpoints

Caption: A validated workflow for preclinical evaluation of PQR620.
Protocol 1: In Vitro Efficacy in Patient-Derived Glioblastoma Organoids

Causality: Patient-derived organoids are superior to 2D cell lines as they better recapitulate the cellular heterogeneity, cell-cell interactions, and microenvironment of the original tumor, providing more clinically predictive data.

Methodology:

  • Organoid Culture:

    • Mechanically and enzymatically dissociate fresh glioblastoma tumor tissue.

    • Embed cells in a basement membrane matrix (e.g., Matrigel) and culture in specialized organoid medium.

    • Allow organoids to form and expand for 1-2 weeks before initiating treatment.

  • PQR620 Treatment:

    • Prepare a stock solution of PQR620 in DMSO.

    • Plate established organoids into 96-well plates.

    • Treat organoids with a serial dilution of PQR620 (e.g., 1 nM to 10 µM) for 72-120 hours. Include a DMSO vehicle control.

  • Viability Assessment:

    • Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Normalize luminescence readings to the vehicle control.

    • Calculate the IC50 value using non-linear regression analysis.

  • Target Engagement (Western Blot):

    • Culture a separate set of organoids and treat with PQR620 at 1x and 10x the calculated IC50 for 24 hours.

    • Lyse organoids and perform protein quantification.

    • Run SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key pathway markers: phospho-S6 (Ser235/236), total S6, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Self-Validation: A successful experiment will show a dose-dependent decrease in the phosphorylation of S6 and AKT with no change in total protein levels, confirming on-target activity.

Protocol 2: In Vivo Efficacy in an Orthotopic CNS Lymphoma Xenograft Model

Causality: An orthotopic model, where tumor cells are implanted in the relevant organ (the brain), is essential for evaluating therapies for CNS diseases. It allows for assessment of drug efficacy in the correct tumor microenvironment and accounts for the challenge of BBB penetration.

Methodology:

  • Cell Preparation:

    • Culture a human DLBCL cell line (e.g., SU-DHL-6, RIVA) that has shown in vitro sensitivity to PQR620.

    • For monitoring, cells can be engineered to express a reporter like firefly luciferase.

  • Stereotactic Intracerebral Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD-Scid).

    • Secure the mouse in a stereotactic frame.

    • Inject approximately 5 x 10^5 cells in a small volume (2-5 µL) into the striatum of the brain.

  • Tumor Engraftment and Monitoring:

    • Allow tumors to establish for 7-10 days.

    • Monitor tumor growth weekly using bioluminescence imaging (BLI) or MRI.

    • Randomize mice into treatment groups (e.g., Vehicle control, PQR620) once tumors reach a predetermined size.

  • PQR620 Administration:

    • Based on prior pharmacokinetic and efficacy studies, administer PQR620 daily via oral gavage (e.g., 50-100 mg/kg). The vehicle control group receives the formulation buffer.

    • Treat for a defined period (e.g., 14-21 days).

  • Endpoint Analysis:

    • Primary Endpoints:

      • Tumor Growth Inhibition: Measure tumor volume via BLI/MRI throughout the study. Compare the change in tumor size between treated and control groups.

      • Overall Survival: Monitor mice until they reach a humane endpoint. Generate Kaplan-Meier survival curves and compare between groups.

    • Secondary/Exploratory Endpoints:

      • At the end of the study, harvest brains for histopathology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Self-Validation: The vehicle control group must show progressive tumor growth and declining survival. The PQR620-treated group should show statistically significant tumor growth delay and/or survival benefit for the results to be considered valid.

Future Directions and Conclusion

PQR620 represents a significant advancement in the development of mTOR inhibitors for neuro-oncology. Its dual mechanism of action and, most importantly, its ability to achieve therapeutic concentrations in the brain, make it a highly promising candidate for glioblastoma and CNS lymphoma.

Future research should focus on:

  • Clinical Translation: Phase I/II clinical trials are necessary to establish the safety, tolerability, pharmacokinetics, and preliminary efficacy of PQR620 in patients with recurrent GBM and PCNSL.

  • Combination Strategies: Building on the strong preclinical synergy, combining PQR620 with BCL2 inhibitors like venetoclax in CNS lymphoma is a high-priority avenue for clinical investigation. For glioblastoma, combinations with standard-of-care (temozolomide and radiation) or other targeted agents should be explored.

  • Biomarker Development: Identifying predictive biomarkers of response to PQR620, such as specific mutations in the PI3K/mTOR pathway or other related pathways, will be crucial for patient selection and personalized medicine.

References

  • Singer, E., Walter, C., Fabbro, D., Rageot, D., Beaufils, F., Wymann, M. P., Rischert, N., Riess, O., Hillmann, P., & Nguyen, H. P. (2020). Brain-penetrant PQR620 mTOR and PQR

Technical Guide: PQR620 – A Next-Generation ATP-Competitive mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PQR620 represents a significant evolution in the pharmacological targeting of the PI3K/Akt/mTOR pathway. Unlike first-generation rapalogs (which primarily target mTORC1 allosterically) or dual PI3K/mTOR inhibitors (which often carry dose-limiting toxicities), PQR620 is a highly selective, ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) .

Developed by PIQUR Therapeutics, this small molecule (a 1,3,5-triazine derivative) was rationally designed to overcome the "Akt feedback loop"—a common resistance mechanism where mTORC1 inhibition paradoxically upregulates Akt via mTORC2. Furthermore, PQR620 distinguishes itself with exceptional blood-brain barrier (BBB) penetrance , making it a critical candidate for CNS-involved malignancies (e.g., primary CNS lymphoma, glioblastoma) and neurological disorders like Tuberous Sclerosis Complex (TSC).

Mechanistic Architecture: The mTORC2-Akt Axis

To understand the utility of PQR620, one must analyze the specific signaling node it disrupts. The failure of rapalogs (e.g., everolimus) in many solid tumors is often attributed to their inability to inhibit mTORC2.

The Signaling Problem: Feedback Loops
  • Normal State: Growth factors activate PI3K

    
     PIP3 
    
    
    
    PDK1.[1]
  • mTORC2 Role: mTORC2 phosphorylates Akt at Serine 473 .[2][3] This phosphorylation is required for maximal Akt catalytic activity.[3]

  • Rapalog Failure: Rapalogs inhibit mTORC1 (S6K/4EBP1) but leave mTORC2 intact. The loss of S6K signaling removes a negative feedback loop on IRS-1, leading to hyper-activation of PI3K/mTORC2 and subsequent Akt hyper-phosphorylation.

The PQR620 Solution

PQR620 functions as a catalytic inhibitor .[4] It competes with ATP at the kinase active site of the mTOR protein, which is the catalytic core of both complexes.

  • mTORC1 Inhibition: Blocks phosphorylation of p70S6K (Thr389) and 4EBP1, halting protein synthesis.

  • mTORC2 Inhibition: Blocks phosphorylation of Akt (Ser473), preventing the survival signaling that usually causes resistance to rapalogs.

Visualization: Pathway Blockade

The following diagram illustrates the dual-complex inhibition by PQR620 and the prevention of the feedback loop.

G cluster_membrane Cell Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Activation Akt Akt PDK1->Akt pT308 mTORC2->Akt pS473 (CRITICAL) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 PQR620 PQR620 PQR620->mTORC2 ATP Competition PQR620->mTORC1 ATP Competition Akt->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival S6K->RTK Negative Feedback (Loss leads to reactivation) Growth Protein Synthesis & Growth S6K->Growth

Figure 1: PQR620 Mechanism of Action. By competitively binding to the ATP pocket of the mTOR kinase, PQR620 inhibits both mTORC1 and mTORC2, effectively severing the Akt survival signal (pS473) that often bypasses mTORC1-only inhibitors.

Pharmacodynamics & Selectivity Profile

PQR620 was derived from the dual PI3K/mTOR inhibitor PQR309 (bimiralisib). The structural optimization involved replacing a trifluoromethyl group with a difluoromethyl group and modifying morpholine substituents.[5][6][7] This resulted in a compound that retains potency against mTOR but significantly reduces affinity for PI3K isoforms, minimizing off-target toxicity (e.g., hyperglycemia associated with PI3K


 inhibition).
Quantitative Profile

The following data highlights the selectivity window of PQR620. Note the >1000-fold selectivity for mTOR over PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 in enzymatic assays.
Target / ParameterValue / IC50Context
mTOR (Ki) ~10.8 nM High affinity binding
PI3K

(Ki)
> 4 µMLow affinity (High Selectivity)
p-Akt (Ser473) 190 - 250 nM Cellular marker for mTORC2 inhibition
p-S6 (Ser235/236) 85 - 100 nM Cellular marker for mTORC1 inhibition
Brain:Plasma Ratio > 1.0 Excellent CNS penetration

Data aggregated from biochemical and cellular assays in ovarian and lymphoma models [1, 2].

Experimental Protocols: Validating Target Engagement

For researchers utilizing PQR620, validating the "dual inhibition" mechanism is the first critical step. You must demonstrate that both complexes are inhibited. If p-S6 is reduced but p-Akt (S473) remains high, the compound is not functioning as a TORC1/2 inhibitor in your model.

Protocol A: Western Blot Verification of mTORC2 Blockade

Objective: Confirm PQR620-mediated suppression of Akt Ser473 phosphorylation.

Reagents:

  • Primary Antibodies: Anti-pAkt (Ser473) [Cell Signaling #4060], Anti-pS6 (Ser235/236), Anti-Total Akt, Anti-Vinculin (Loading Control).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Critical: Phosphatases are hyper-active in lysed cells; without inhibitors, pAkt signal is lost artificially.

Workflow:

  • Seeding: Seed cells (e.g., OVCAR-3 or DLBCL lines) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment: Treat with PQR620 at graded concentrations: 0 (DMSO), 50, 250, 1000 nM .

    • Note: Include a Rapamycin (10 nM) control. Rapamycin should inhibit p-S6 but spare p-Akt (S473). PQR620 should inhibit both .

  • Incubation: Incubate for 2 to 24 hours . (pAkt suppression is often visible by 2 hours).

  • Lysis: Wash with ice-cold PBS. Lyse directly on ice. Scrape and centrifuge (14,000xg, 15 min, 4°C).

  • Detection: Perform SDS-PAGE.

    • Success Criteria: Dose-dependent disappearance of pAkt (S473) band at

      
       nM.
      
Protocol B: Synergistic Viability Assay (PQR620 + Venetoclax)

PQR620 has shown cytostatic properties as a single agent in lymphoma but becomes cytotoxic when combined with BCL2 inhibitors [3].[8][9]

Workflow:

  • Dispensing: Use a digital dispenser (e.g., Tecan D300e) to create a checkerboard matrix in 384-well plates.

    • PQR620 Axis: 0 to 2000 nM (Linear or Log scale).

    • Venetoclax Axis: 0 to 1000 nM.

  • Readout: Assess viability at 72 hours using CellTiter-Glo (ATP quantification).

  • Analysis: Calculate Synergy Scores using the Bliss Independence Model . A score >10 indicates strong synergy.

Experimental Logic Diagram

Workflow cluster_WB Target Validation (Western) cluster_Viability Efficacy (CT-Glo) Start Start: Cell Seeding Treat Treatment Phase (PQR620 vs Rapamycin) Start->Treat Lysis Lysis + Phosphatase Inhibitors Treat->Lysis Short Term (2-24h) Incubate 72h Incubation Treat->Incubate Long Term (72h) Blot Immunoblotting Lysis->Blot Check Check: pAkt(S473) & pS6 Blot->Check Synergy Bliss Score Calc Check->Synergy Confirm Mechanism Before Efficacy Read Luminescence Read Incubate->Read Read->Synergy

Figure 2: Validated Experimental Workflow. Note the parallel processing for mechanistic confirmation (Western Blot) and phenotypic efficacy (Viability).

Therapeutic Implications

The unique profile of PQR620 opens specific therapeutic windows that rapalogs cannot access.

CNS-Involved Malignancies & Disorders

Because PQR620 crosses the BBB (Brain/Plasma ratio > 1), it is a superior candidate for:

  • Primary CNS Lymphoma (PCNSL): Where systemic rapalogs fail to reach therapeutic concentrations.

  • Glioblastoma: Targeting the frequently upregulated mTORC2-Akt pathway.

  • Epilepsy & Huntington's Disease: PQR620 has demonstrated the ability to reduce mutant Huntingtin (mHTT) levels and attenuate seizures in TSC models [4, 5].

Diffuse Large B-Cell Lymphoma (DLBCL)

In DLBCL, PQR620 downregulates p-Akt, p-S6, and p-4EBP1.[8] While often cytostatic alone, it sensitizes cells to apoptosis when mitochondrial apoptotic pathways are primed (e.g., via BCL2 inhibition with Venetoclax) [3].

Ovarian Cancer

Preclinical xenograft models (OVCAR-3) have shown significant tumor growth inhibition with daily oral dosing of PQR620, validated by reduced pS6 levels in tumor tissue [1].

References

  • Beaufils, F., et al. (2018). Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry.[7]

  • Gaudio, E., et al. (2018). Structure-activity relationship studies, synthesis, and biological evaluation of PQR620. ResearchGate / AACR Abstract.

  • Tarantelli, C., et al. (2019).[9] The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers.[8][9]

  • Bentea, E., et al. (2020).[8] Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology.

  • Löscher, W., et al. (2018).[4] The novel, catalytic mTORC1/2 inhibitor PQR620... effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology.

Sources

PQR620: A Novel Brain-Penetrant mTORC1/2 Inhibitor for the Treatment of Tuberous Sclerosis Complex-Related Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Preclinical Efficacy of PQR620 in Tsc1-Deficient Epilepsy Models

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the preclinical efficacy of PQR620, a next-generation, brain-penetrant, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). We will delve into the scientific rationale for targeting the mTOR pathway in Tuberous Sclerosis Complex (TSC), the unique pharmacological attributes of PQR620, and its demonstrated efficacy in a highly translatable mouse model of TSC-related epilepsy. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, epilepsy, and rare diseases.

The Rationale: Targeting the Central Pathogenic Node of Tuberous Sclerosis Complex

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the growth of benign tumors (hamartomas) in multiple organs, with the brain being one of the most significantly affected.[1][2] Neurological manifestations, particularly epilepsy, are present in up to 90% of patients and represent a major cause of morbidity.[1]

The underlying cause of TSC lies in mutations in either the TSC1 or TSC2 gene, which encode for the proteins hamartin and tuberin, respectively.[2] These two proteins form a complex that acts as a critical negative regulator of the mTOR signaling pathway.[2][3] Loss-of-function mutations in either TSC1 or TSC2 lead to constitutive activation of mTOR, a serine/threonine kinase that is a central controller of cell growth, proliferation, and survival.[3][4] This hyperactivation of the mTOR pathway is the primary driver of the pathological features of TSC, including the development of epilepsy.[2]

The first-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus), have shown some clinical efficacy in reducing seizure frequency in TSC patients.[5][6] However, their utility is often limited by poor brain penetration and significant peripheral side effects.[5][6] PQR620 was developed to overcome these limitations by offering potent and selective mTORC1/2 inhibition with excellent brain permeability.[5][7]

The mTOR Signaling Pathway in TSC

The following diagram illustrates the canonical mTOR signaling pathway and its dysregulation in TSC, highlighting the points of intervention for rapalogs and ATP-competitive inhibitors like PQR620.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_tsc TSC Complex cluster_mtorc1 mTORC1 cluster_mtorc2 mTORC2 cluster_inhibition Points of Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC2 TSC2 AKT->TSC2 Inhibits TSC1 TSC1 TSC1->TSC2 Stabilizes Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth AKT (Ser473) AKT (Ser473) mTORC2->AKT (Ser473) Activates Cell Survival Cell Survival AKT (Ser473)->Cell Survival Rapalogs Rapalogs Rapalogs->mTORC1 Allosteric Inhibition PQR620 PQR620 PQR620->mTORC1 ATP-Competitive Inhibition PQR620->mTORC2 ATP-Competitive Inhibition

Caption: The mTOR signaling pathway in Tuberous Sclerosis Complex.

PQR620: Pharmacological Profile and Mechanism of Action

PQR620 is a novel, orally bioavailable, ATP-competitive inhibitor of both mTORC1 and mTORC2.[4][7] Its design as a 1,3,5-triazine derivative confers excellent brain permeability, a critical feature for treating neurological disorders.[5][8]

Key Attributes of PQR620:

  • Dual mTORC1/2 Inhibition: Unlike rapalogs that allosterically inhibit mTORC1, PQR620 targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[9][10] This dual inhibition is hypothesized to provide a more comprehensive blockade of the mTOR pathway.

  • High Selectivity: PQR620 exhibits high selectivity for mTOR over other related kinases, such as PI3K.[7]

  • Excellent Brain Penetration: Pharmacokinetic studies in mice have demonstrated that PQR620 rapidly crosses the blood-brain barrier, achieving a brain-to-plasma ratio of approximately 1.6:1.[7] This is in stark contrast to rapalogs like rapamycin and everolimus, which have very poor brain penetration (brain:plasma ratios of 0.0057 and 0.016, respectively).[5]

  • Favorable Pharmacokinetics: PQR620 demonstrates good oral bioavailability and a half-life of over 5 hours in mice, making it suitable for daily oral dosing.[7]

Preclinical Efficacy in a Tsc1-Deficient Epilepsy Model

The primary preclinical model for evaluating the efficacy of PQR620 in TSC-related epilepsy is the Tsc1flox/flox-GFAP-Cre conditional knockout (Tsc1GFAPCKO) mouse.[7][9]

The Tsc1GFAPCKO Mouse Model: A Rationale-Driven Choice

This model was selected due to its high construct and face validity for TSC-related epilepsy:

  • Construct Validity: The model is generated by the conditional inactivation of the Tsc1 gene in glial fibrillary acidic protein (GFAP)-expressing cells, which include astrocytes and some neural progenitor cells.[1][4] This mimics the genetic basis of TSC and leads to hyperactivation of the mTOR pathway in these cell types.[1]

  • Face Validity: Tsc1GFAPCKO mice develop a robust and fully penetrant epilepsy phenotype, characterized by spontaneous recurrent seizures that begin around 4 weeks of age and progressively worsen.[11] These mice also exhibit other features of TSC, such as astrogliosis, megalencephaly, and premature death, making it a highly translatable model.[1]

Experimental Workflow for Efficacy Studies

The following diagram outlines the typical experimental workflow for assessing the anti-seizure efficacy of PQR620 in the Tsc1GFAPCKO mouse model.

Experimental_Workflow cluster_setup Model Generation & Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Breeding Breed Tsc1flox/flox and GFAP-Cre mice Genotyping Genotype offspring to identify Tsc1GFAPCKO mice Breeding->Genotyping Surgery Implant EEG headmounts (P23-P27) Genotyping->Surgery Dosing Daily oral dosing (P21-P53) - PQR620 (100 mg/kg) - Vehicle Surgery->Dosing EEG Continuous video-EEG monitoring (P35-P53) Dosing->EEG Biomarkers Analyze brain tissue for mTOR pathway markers (pS6) Dosing->Biomarkers Survival Monitor survival rates Dosing->Survival Seizure Quantify seizure frequency and duration EEG->Seizure

Caption: Experimental workflow for PQR620 efficacy testing.

Step-by-Step Experimental Protocol
  • Animal Model Generation: Tsc1flox/flox mice are crossed with GFAP-Cre mice to generate Tsc1GFAPCKO mice.[7] All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.

  • Surgical Implantation of EEG Electrodes: Between postnatal day 23 (P23) and P27, mice are anesthetized and surgically implanted with a headmount for continuous video-electroencephalography (EEG) monitoring.[4]

  • Treatment Regimen: Daily oral gavage of PQR620 (100 mg/kg) or vehicle is initiated at P21 and continues until P53.[9] The 100 mg/kg dose was selected based on its tolerability and ability to achieve significant brain concentrations.[9][12]

  • Seizure Monitoring and Quantification: Continuous video-EEG monitoring is performed from P35 to P53.[4][9] Electrographic seizures are identified by their characteristic pattern of discrete periods of rhythmic spike discharges that evolve in frequency and amplitude, lasting at least 10 seconds, and are often followed by postictal suppression. Seizure frequency is quantified and compared between treatment groups.

  • Biomarker Analysis: At the end of the study, brain tissue is collected for Western blot analysis of mTOR pathway activation, with phosphorylated ribosomal protein S6 (p-S6) being a key downstream marker.

  • Survival Analysis: In separate long-term studies, survival rates are monitored in PQR620- and vehicle-treated mice.[9]

Efficacy Data: PQR620 Demonstrates Potent Anti-Seizure Effects

Prolonged daily treatment with PQR620 at 100 mg/kg almost completely suppressed spontaneous recurrent seizures in Tsc1GFAPCKO mice.[9] This anti-seizure effect was statistically significant and sustained throughout the treatment period.[9]

Treatment GroupDosing RegimenSeizure FrequencySurvivalReference
VehicleDaily oral gavage, P21-P53Robust, progressive seizuresPremature death[4][9]
PQR620 100 mg/kg/day, p.o., P21-P53 Almost complete suppression Significantly increased [9]
Rapamycin3 mg/kg/day, s.c. or i.p., P21-P48Complete suppressionSignificantly increased[4][9]

Data synthesized from Theilmann et al., 2020 and PsychoGenics Inc. publications.

In longer-term studies, PQR620 treatment from P21 to P90 also significantly prevented or decreased mortality compared to vehicle-treated controls.[9] The efficacy of PQR620 in suppressing seizures was comparable to that of rapamycin.[9]

Self-Validating Systems and Trustworthiness

The experimental design incorporates several self-validating systems to ensure the trustworthiness of the findings:

  • Robust and Penetrant Phenotype: The use of the Tsc1GFAPCKO model, with its predictable and severe epilepsy phenotype, provides a clear and robust baseline against which to measure therapeutic effects.

  • Continuous EEG Monitoring: The reliance on continuous video-EEG monitoring for seizure quantification offers an objective and unbiased measure of efficacy, superior to intermittent behavioral observations.

  • Inclusion of a Positive Control: The comparison with rapamycin, a compound with known efficacy in this model, serves as a positive control and allows for the contextualization of PQR620's potency.

  • Correlation of Phenotypic and Biomarker Data: The assessment of both seizure suppression (a phenotypic outcome) and inhibition of mTOR pathway markers like p-S6 (a molecular outcome) provides a mechanistic link and strengthens the evidence for on-target activity.

Conclusion and Future Directions

PQR620 has demonstrated compelling preclinical efficacy in a highly relevant and robust mouse model of TSC-related epilepsy. Its ability to potently suppress seizures, coupled with its superior brain penetration and favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for patients with TSC. The data strongly support the continued development of PQR620 for neurological disorders driven by mTOR hyperactivation. Future studies will likely focus on further elucidating the long-term effects of PQR620 on other neuropathological aspects of TSC and its progression into clinical trials.

References

  • Theilmann, W., Gericke, B., Schidlitzki, A., Anjum, S., Borsdorf, S., Harries, M., ... & Löscher, W. (2020). Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex. Neuropharmacology, 178, 108297. [Link]

  • PsychoGenics Inc. (2017). Tsc1-GFAP-CKO mice: a robust and reproducible model for evaluating potential new anti-epileptic therapies for tuberous sclerosis complex. American Epilepsy Society Annual Meeting Abstracts. [Link]

  • Brandt, C., Gericke, B., Anjum, M., G-Tönges, L., Kalesse, M., & Löscher, W. (2018). The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology, 140, 107-120. [Link]

  • PsychoGenics Inc. (2020). Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex. [Link]

  • American Epilepsy Society. (2017). Tsc1-GFAP-CKO mice: a robust and reproducible model for evaluating potential new anti-epileptic therapies for tuberous sclerosis complex. [Link]

  • Rageot, D., Bohnacker, T., Melone, A., Lang, M., Borsari, C., Hebeisen, P., ... & Wymann, M. P. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis ({3-oxa-8-azabicyclo [3.2. 1] octan-8-yl})-1, 3, 5-triazin-2-yl]-4-(difluoromethyl) pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of medicinal chemistry, 61(22), 10084-10105. [Link]

  • Zeng, L. H., Xu, L., Gutmann, D. H., & Wong, M. (2008). Rapamycin prevents epilepsy in a mouse model of tuberous sclerosis complex. Annals of neurology, 63(4), 444-453. [Link]

  • Zhang, B., Zou, J., & Wong, M. (2013). Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex. PloS one, 8(2), e57445. [Link]

  • Zeng, L. H., O'Brien, R. J., & Wong, M. (2009). Rapamycin prevents epilepsy in a mouse model of tuberous sclerosis complex. Annals of Neurology, 63(4), 444-453. [Link]

  • Erbayat-Altay, S., Zeng, L. H., & Wong, M. (2007). The natural history and treatment of epilepsy in a murine model of tuberous sclerosis. Epilepsia, 48(8), 1470-1476. [Link]

  • Epilepsy Foundation. (2019). Report on Novel mTOR Inhibitor as a Potential Treatment. [Link]

  • Catron, M., Fuchs, Z., Tombaugh, G., Rakhit, R., Kim, R., Khan, N., ... & Morairty, S. (2021). mTOR inhibitors decrease seizures and enhance survival in a mouse model of tuberous sclerosis complex (TSC). American Epilepsy Society Annual Meeting Abstracts. [Link]

  • Theilmann, W., Gericke, B., Schidlitzki, A., Anjum, S., Borsdorf, S., Harries, T., ... & Löscher, W. (2020). Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex. Neuropharmacology, 178, 108297. [Link]

  • Tarantelli, C., Gaudio, E., Arribas, A. J., Bertoni, F., & Stathis, A. (2019). The novel TORC1/2 kinase inhibitor PQR620 has anti-tumor activity in lymphomas as a single agent and in combination with venetoclax. Cancers, 11(6), 799. [Link]

  • Zhang, B., & Wong, M. (2015). Microglial activation during epileptogenesis in a mouse model of tuberous sclerosis complex. Epilepsia open, 1(1), 55-65. [Link]

  • Tarantelli, C., Gaudio, E., Arribas, A. J., Bertoni, F., & Stathis, A. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. ResearchGate. [Link]

  • Singer, E., Walter, C., Mink, S., Nguyen, H. P., & Wymann, M. P. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology, 162, 107812. [Link]

  • Kotulska, K., & Borkowska, J. (2020). Efficacy and safety of rapamycin in children with drug-resistant epilepsy associated with tuberous sclerosis complex. American Epilepsy Society Annual Meeting Abstracts. [Link]

  • Chen, C. H., & Wong, M. (2018). Multiple critical periods for rapamycin treatment to correct structural defects in Tsc-1-suppressed brain. Frontiers in molecular neuroscience, 11, 401. [Link]

  • Specchio, N., & Curatolo, P. (2023). Updated clinical recommendations for the management of tuberous sclerosis complex associated epilepsy. European Journal of Paediatric Neurology, 47, 27-38. [Link]

  • Beaufils, F., Rageot, D., Melone, A., Sele, A., Lang, M., Mestan, J., ... & Cmiljanovic, V. (2016). Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. Cancer Research, 76(14 Supplement), 1336-1336. [Link]

  • Crino, P. B. (2016). Tuberous sclerosis complex as disease model for investigating mTOR-related gliopathy during epileptogenesis. Frontiers in neurology, 7, 11. [Link]

  • Beaufils, F., Rageot, D., Melone, A., Sele, A., Lang, M., Mestan, J., ... & Cmiljanovic, V. (2016). Abstract 393A: Pharmacological characterization of the selective, orally bioavailable, potent mTORC1/2 inhibitor PQR620. Cancer Research, 76(14 Supplement), 393A-393A. [Link]

  • Jiang, Y., & Chen, G. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology, 11, 687353. [Link]

  • Jiang, Y., & Chen, G. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. PMC. [Link]

  • Tarantelli, C., Gaudio, E., Arribas, A. J., Bertoni, F., & Stathis, A. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. PMC. [Link]

  • Erasmus University Rotterdam. (2022). Seizing Epileptogenesis. EUR Research Information Portal. [Link]

  • Borsari, C., Keles, E., Rageot, D., Melone, A., Bohnacker, T., Batchelor, L. K., ... & Wymann, M. (2020). Abstract 665: Discovery and preclinical characterization of PQR626: A potent, orally available, and brain-penetrant mTOR inhibitor for the treatment of tuberous sclerosis complex. Cancer Research, 80(16 Supplement), 665-665. [Link]

  • Zou, T., He, S., Wang, T., & Zhang, Y. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cell & Bioscience, 10(1), 1-11. [Link]

Sources

Methodological & Application

Optimization of PQR620 Solubility in DMSO for High-Fidelity In Vitro mTOR Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PQR620 is a highly potent, selective, and brain-penetrant inhibitor of mTORC1 and mTORC2 (mechanistic Target Of Rapamycin Complexes 1 and 2).[1] Unlike first-generation rapalogs, PQR620 is an ATP-competitive kinase inhibitor that prevents the phosphorylation of Akt (Ser473), a key driver in PI3K/Akt/mTOR-driven cancers.

The Challenge: PQR620 exhibits significant hydrophobicity. While soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is prone to precipitation in aqueous environments (culture media) and crystallization if the DMSO absorbs atmospheric moisture. Improper solubilization leads to inconsistent IC50 data, "false negative" activity due to compound crash-out, or "false positive" toxicity from micro-precipitates.

The Solution: This guide provides a scientifically rigorous protocol for preparing stable PQR620 stock solutions and executing in vitro assays (e.g., Cell Viability, Western Blot) with maximum reproducibility.

Physicochemical Profile

Understanding the physical constraints of PQR620 is the first step to successful assay design.

PropertyValueNotes
Compound Name PQR620
CAS Number 1927857-56-4
Molecular Weight 445.47 g/mol
Formula C₂₁H₂₅F₂N₇O₂
Target mTORC1 / mTORC2Ki = ~10.8 nM (mTOR)
Solubility (DMSO) ~6.4 – 20 mg/mL Vendor dependent.[2] 10 mM is the recommended safe working stock.
Solubility (Water) < 1 mg/mLInsoluble. Do not dilute directly into water without intermediate steps.
Appearance White to off-white solid
Storage (Powder) -20°CDesiccated. Stable for 2-3 years.
Storage (Solution) -80°CStable for 6-12 months. Avoid freeze-thaw > 3 cycles.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitate-free master stock solution. Target Concentration: 10 mM (4.45 mg/mL). Rationale: While solubility can reach ~44 mM (20 mg/mL) under perfect conditions, a 10 mM stock reduces the risk of precipitation during freeze-thaw cycles and allows for easy calculation of dilutions.

Materials
  • PQR620 Powder (e.g., 5 mg or 10 mg vial).

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade). Critical: Old or "wet" DMSO will cause precipitation.

  • Vortex mixer.

  • Ultrasonic water bath (Sonicator).

  • Amber glass vials or low-binding polypropylene microcentrifuge tubes.

Workflow Diagram

StockPrep Start PQR620 Powder (Equilibrate to RT) Calc Calculate DMSO Volume (Vol = Mass / MW * Conc) Start->Calc AddDMSO Add Anhydrous DMSO (Center of vial) Calc->AddDMSO Mix Vortex (30s) & Sonicate (5-10 min) AddDMSO->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Aliquot Aliquot & Store (-80°C) Inspect->Aliquot Yes Heat Warm to 37°C (If cloudy) Inspect->Heat No (Cloudy) Heat->Mix Re-dissolve

Figure 1: Workflow for preparing a homogeneous PQR620 stock solution.

Step-by-Step Procedure
  • Equilibration: Remove the PQR620 vial from -20°C storage and let it sit at room temperature (RT) for 15 minutes before opening .

    • Why? Opening a cold vial causes atmospheric moisture to condense on the powder, which hinders solubility.

  • Calculation: Determine the volume of DMSO required for a 10 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / 445.47] × 100

    • Example: For 5 mg of PQR620:

      
      
      
  • Solubilization: Add the calculated volume of fresh, anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in an ultrasonic bath at RT for 5–10 minutes.

    • Note: PQR620 is kinetically slow to dissolve. Sonication breaks apart crystal lattices that vortexing cannot.

  • Inspection: Hold the vial up to a light source. The solution must be crystal clear . If particulates remain, warm to 37°C for 5 minutes and sonicate again.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol B: Serial Dilution & Assay Setup

Objective: Dilute PQR620 for cell treatment without inducing "crash-out" (precipitation) or solvent toxicity. The "Intermediate Step" Method: Direct dilution of 10 mM DMSO stock into media (1:1000) can cause immediate localized precipitation due to the shock of the aqueous environment. We use an intermediate dilution plate.

Experimental Design
  • Assay Type: Cell Viability (IC50) or Western Blot.

  • Final Assay Concentration Range: 0.1 nM – 10 µM.

  • Final DMSO Concentration: Constant 0.1% (v/v).

Dilution Scheme Diagram

SerialDilution cluster_0 Step 1: 100% DMSO Dilution Plate cluster_1 Step 2: Intermediate Media Plate (10x) cluster_2 Step 3: Final Assay Plate (1x) Stock 10 mM Stock D1 1 mM Stock->D1 1:10 (DMSO) D2 0.1 mM D1->D2 1:10 (DMSO) M1 10 µM (1% DMSO) D1->M1 1:100 (into Media) D3 0.01 mM D2->D3 1:10 (DMSO) M2 1 µM (1% DMSO) D2->M2 1:100 (into Media) M3 0.1 µM (1% DMSO) D3->M3 1:100 (into Media) F1 1 µM (0.1% DMSO) M1->F1 1:10 (Add to Cells) F2 100 nM (0.1% DMSO) M2->F2 1:10 (Add to Cells) F3 10 nM (0.1% DMSO) M3->F3 1:10 (Add to Cells) Cells Cells in Media

Figure 2: Three-step dilution strategy to maintain solubility and constant DMSO levels.

Step-by-Step Procedure
  • Step 1 (Compound Plate): Perform a serial dilution of PQR620 in 100% DMSO .

    • Example: 10 mM

      
       3.16 mM 
      
      
      
      1 mM, etc.
  • Step 2 (Intermediate Plate): Dilute the DMSO samples 1:100 into pre-warmed culture media.

    • Mix: 2 µL of Compound (Step 1) + 198 µL of Media.

    • Result: This creates a 10x working solution with 1% DMSO .

    • Observation: Check for turbidity. At this concentration (max 100 µM compound), PQR620 should remain soluble in media for the short time required.

  • Step 3 (Assay Plate): Add the Intermediate solution 1:10 to your cells.

    • Mix: 10 µL of Intermediate (Step 2) + 90 µL of Cells (already in well).

    • Result: Final compound concentration is 1x , and final DMSO is 0.1% .

  • Controls: Always include a "Vehicle Control" well containing 0.1% DMSO (without PQR620) to normalize data.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Precipitation in Stock Hygroscopic DMSO (Water absorption).Use a fresh bottle of DMSO.[3] Store stock over molecular sieves if possible.
Precipitation in Media "Shock" dilution from 100% DMSO to aqueous.Use the Intermediate Dilution Step (Protocol B). Do not add 100% DMSO stock directly to cells.
Inconsistent IC50 Evaporation of DMSO in outer wells.Use a plate seal or fill edge wells with PBS (Edge Effect). Ensure thorough mixing during dilution.
Crystals in Assay Concentration exceeds solubility limit.PQR620 solubility in media is lower than in DMSO.[2] Verify if >10 µM is truly necessary (Ki is ~10 nM).
Cell Toxicity (Vehicle) DMSO concentration > 0.5%.Ensure final DMSO is ≤ 0.1%. Some lymphoma lines are sensitive even to 0.2%.

References

  • Discovery of PQR620: Rageot, D., et al. (2018).[4] "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, 61(22), 10084–10105.[2] [5]

  • PQR620 Product Data: MedChemExpress. "PQR620 Datasheet & Solubility."

  • In Vitro Assay Guidelines: Cayman Chemical. "PQR620 Product Information."

  • Solvent Toxicity: Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • mTOR Signaling Context: Beaufils, F., et al. (2018).[4][6] "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas."[3][5] Cancers, 10(11), 436.

Sources

Application Note: PQR620 Formulation & Oral Gavage Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the preparation and administration of PQR620 , a highly potent, selective, and brain-penetrant inhibitor of mTORC1 and mTORC2 .[1] Unlike first-generation rapalogs (which allosterically inhibit mTORC1), PQR620 acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of both complexes.[2][3]

Due to the compound's lipophilic nature and limited aqueous solubility, standard saline formulations result in precipitation and poor bioavailability. This guide provides a validated solubilization strategy using co-solvents and complexing agents to ensure consistent in vivo exposure.

Compound Profile & Physicochemical Constraints[1][3][4][5][6][7][8]

Before formulation, the researcher must understand the physical limitations of the API (Active Pharmaceutical Ingredient).

ParameterValueImplications for Formulation
Chemical Name PQR620--
Molecular Weight 445.47 g/mol Moderate size; crosses membranes well but prone to aggregation.[3]
Solubility (DMSO) ~6-10 mg/mLSparingly Soluble. Requires organic co-solvent for initial dissolution.[3]
Solubility (Water) InsolubleCritical: Cannot be dissolved directly in aqueous buffers.[3]
LogP (Predicted) ~2.5 - 3.0Lipophilic.[3] Requires surfactants (Tween-80) or encapsulation (Cyclodextrin).[3]
Appearance Solid / PowderHygroscopic; store at -20°C, desiccated.[3]

Validated Vehicle Formulations

We present two protocols. Protocol A is the standard for short-term efficacy studies (high bioavailability).[2][3] Protocol B is recommended for long-term dosing (>14 days) to minimize vehicle-induced gastrointestinal toxicity.[2][3]

Protocol A: Standard Co-Solvent System (Recommended)

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2][3]

  • Mechanism: DMSO dissolves the crystal lattice; PEG300 prevents re-crystallization; Tween-80 acts as a surfactant to micellize the compound in the aqueous phase.[2]

  • Stability: Prepare fresh daily.

  • Solubility Limit: ~2.0 mg/mL (Sufficient for standard 10-20 mg/kg dosing; for 100 mg/kg, higher volumes or suspension may be required, see Note below).[3]

Protocol B: Cyclodextrin Complexation (Low Toxicity)

Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline)[2][3]

  • Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms inclusion complexes, encapsulating the hydrophobic drug within a hydrophilic shell.[2][3]

  • Advantage: Less irritating to the gut mucosa than PEG/Tween.

Step-by-Step Preparation Protocol (Standard System)

Target Concentration: 2 mg/mL Total Volume: 5 mL (Example) Required Mass: 10 mg PQR620[2][3]

Phase 1: Primary Dissolution (The "Organic Phase")[1][2]
  • Weighing: Accurately weigh 10 mg of PQR620 powder into a sterile glass vial.

  • DMSO Addition: Add 500 µL of 100% DMSO (Molecular Biology Grade).

  • Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2-5 minutes until the solution is perfectly clear.

    • Critical Checkpoint: Do not proceed if the solution is cloudy.

Phase 2: Stabilization[1][2]
  • PEG Addition: Add 2.0 mL of PEG300 to the DMSO/Drug solution.

  • Mixing: Vortex immediately. The solution should remain clear.

  • Surfactant Addition: Add 250 µL of Tween-80.

    • Technique: Tween-80 is viscous.[3] Cut the pipette tip to ensure accurate dispensing. Pipette slowly.

  • Mixing: Vortex until homogenous.

Phase 3: Aqueous Extension[1][2]
  • Saline Addition: Slowly add 2.25 mL of sterile 0.9% Saline (or PBS) dropwise while vortexing.

    • Warning: Adding saline too fast can cause "crashing out" (rapid precipitation).[3]

  • Final Inspection: Hold the vial up to a light source. The liquid should be clear to slightly opalescent, but free of visible particulates.

In Vivo Administration (Oral Gavage)[1][2][9][10][11]

Dosing Parameters
  • Species: Mice (C57BL/6, BALB/c, or Nude Xenografts).[2][3]

  • Standard Dose: 100 mg/kg (Efficacy studies) or 10-20 mg/kg (PK studies).[3]

    • Note: Achieving 100 mg/kg requires high concentration. If solubility limits are hit at 2 mg/mL, you must dose at 10 mL/kg (yielding 20 mg/kg) or use a suspension method (Protocol C: 0.5% Methylcellulose/0.2% Tween-80) for high-dose loads, though bioavailability may vary.[3]

  • Max Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[3]

Administration Technique[1][3][8][9][10]
  • Restraint: Secure the mouse by the scruff to align the esophagus vertically.

  • Needle Selection: Use a 20G or 22G bulb-tipped gastric gavage needle (stainless steel or disposable plastic).[2][3]

  • Insertion: Introduce the needle into the side of the mouth, slide over the tongue, and gently advance down the esophagus. Do not force. Resistance indicates tracheal entry.[2]

  • Depression: Slowly depress the plunger.[2]

  • Observation: Monitor animal for 15 minutes post-gavage for signs of aspiration (gasping, blue extremities).

Mechanistic Context: Why PQR620?

PQR620 is utilized when pan-PI3K inhibition is too toxic, or when rapalogs (mTORC1 specific) fail due to the S6K1 negative feedback loop which paradoxically activates AKT.[2] PQR620 prevents this feedback activation.

mTOR_Pathway Figure 1: PQR620 Mechanism of Action (Dual mTORC1/2 Blockade) RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PDK1->AKT Thr308 Phos mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 (Cytoskeleton/Survival) mTORC2->AKT Ser473 Phos S6K->PI3K Negative Feedback (Rapalogs release this) EBP1 4E-BP1 PQR620 PQR620 (Inhibitor) PQR620->mTORC1 Blocks PQR620->mTORC2 Blocks

Figure 1: PQR620 prevents the phosphorylation of downstream targets S6K and 4E-BP1 (via mTORC1) while simultaneously preventing the phosphorylation of AKT at Ser473 (via mTORC2), preventing the survival feedback loop often seen with rapamycin.[2][3][4]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation upon Saline addition Added too fast or insufficient organic phase.[2][3]Re-prepare.[2][4][5][6] Ensure DMSO/PEG/Tween are fully mixed before adding saline.[2] Add saline dropwise.
Gelling/High Viscosity Tween-80 concentration too high or cold.[3]Warm solution to 37°C. Ensure Tween-80 is exactly 5%.[2][3]
Animal Weight Loss (>15%) Vehicle toxicity or drug toxicity.[2][3]Switch to Protocol B (Cyclodextrin).[2][3] If using Protocol A, ensure DMSO does not exceed 10%.[2]
Inconsistent Tumor Data Poor solubility leading to variable absorption.[2]Verify solution clarity before every dose. Vortex immediately before drawing into syringe.

References

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.[7] Journal of Medicinal Chemistry.

    • Source:[2][3]

  • MedChemExpress (MCE).

    • Source:[2][3]

  • Cayman Chemical.

    • Source:[2][3]

  • Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.[4] Nature Communications.[4] (Context on PI3K/mTOR inhibitor design).

    • Source:[2][3][4]

Sources

Application Note: Optimization of PQR620 Concentration for Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

PQR620 is a highly potent, selective, and brain-penetrant mTORC1/2 inhibitor .[1][2][3][4][5] Unlike its predecessor PQR309 (Bimiralisib), which is a pan-PI3K/mTOR inhibitor, PQR620 demonstrates high selectivity for mTOR (>1000-fold over PI3K


), making it a precision tool for dissecting the mTOR signaling node in lymphoma.

In lymphoma models, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), PQR620 exhibits a median IC50 of approximately 250 nM .[4][6] However, sensitivity varies significantly based on histotype (B-cell vs. T-cell) and genetic background (TP53 status).

Mechanistic Pathway (PQR620 vs. Rapalogs)

Unlike allosteric inhibitors (rapalogs) that incompletely inhibit mTORC1 and often trigger a feedback loop activating AKT, PQR620 competes for the ATP binding site, effectively blocking both:

  • mTORC1: Preventing phosphorylation of 4E-BP1 and S6K (translation/growth).

  • mTORC2: Preventing phosphorylation of AKT at Ser473 (survival).[7]

PQR620_Mechanism GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Thr308 Phos mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K mTORC2 mTORC2 (Rictor) mTORC2->AKT Ser473 Phos (Survival) PQR620 PQR620 (ATP-Competitive) PQR620->mTORC1  Blocks PQR620->mTORC2  Blocks S6 S6 Ribosomal Protein (Translation) S6K->S6

Figure 1: PQR620 Mechanism of Action. By targeting the ATP cleft, PQR620 inhibits both mTOR complexes, preventing the AKT feedback loop often seen with rapalogs.

Experimental Optimization Workflow

To determine the optimal concentration for your specific cell line, do not rely on a single literature value. Cell line drift and culture conditions (FBS batch) can shift IC50s by 2-3 fold.

Recommended Concentration Ranges
  • Proliferation Assays (72h): 0.01 nM – 10

    
    M (Log scale).
    
  • Signaling/Western Blot (2-24h): 0.5

    
    M – 2.0 
    
    
    
    M (To ensure complete target saturation).
  • Routine Screening: 250 nM (Sensitive lines) vs. 1

    
    M (Resistant lines).
    

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Validation Stock Reconstitute PQR620 10mM in DMSO Aliquot Aliquot & Store -80°C Stock->Aliquot Seed Seed Cells (Optimized Density) Aliquot->Seed Treat Treat (72h) 9-point Log Dilution (1nM - 10µM) Seed->Treat Read Viability Assay (CTG/MTT) Treat->Read WB Western Blot Check p-AKT(S473) & p-S6 Read->WB

Figure 2: Optimization Workflow. From stock preparation to IC50 determination and signaling validation.

Detailed Protocols

Protocol A: Dose-Response Viability Assay (72h)

Objective: Determine the IC50 of PQR620 for a specific lymphoma line.

Materials:

  • PQR620 (Solid powder or 10mM DMSO stock).

  • Assay: CellTiter-Glo® (Promega) or MTT.

  • Plate: 96-well (white opaque for CTG) or 384-well.

Step-by-Step:

  • Stock Preparation: Dissolve PQR620 in 100% DMSO to create a 10 mM master stock. Vortex for 1 minute.

  • Cell Seeding:

    • Seed lymphoma cells (suspension) at 5,000 – 10,000 cells/well in 90

      
      L of complete media (RPMI + 10% FBS).
      
    • Critical: Ensure cells are in log-phase growth.

  • Compound Dilution (10x):

    • Prepare a 9-point serial dilution (1:3 or 1:4) in media (not pure DMSO) to keep final DMSO constant.

    • Top concentration: 100

      
      M (Final on cells: 10 
      
      
      
      M).
    • Lowest concentration: ~1 nM.

  • Treatment:

    • Add 10

      
      L of the 10x diluted compound to the 90 
      
      
      
      L cells.
    • Final DMSO concentration should be

      
       0.1%.
      
    • Include Vehicle Control (0.1% DMSO only) and Positive Control (1

      
      M Staurosporine or 10 
      
      
      
      M PQR620).
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins, read Luminescence.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm dual inhibition of mTORC1 and mTORC2.

Step-by-Step:

  • Seed: 2 x 10^6 cells in 6-well plates (2 mL volume).

  • Treat: Add PQR620 at 1

    
    M  and 2 
    
    
    
    M
    (High dose required for complete signaling shutdown in short timeframes).
    • Timepoint:24 hours is standard for PQR620 to observe downstream effects, though p-AKT reduction can be seen as early as 2-4 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Crucial).

  • Targets to Probe:

    • mTORC1 readout: p-S6 Ribosomal Protein (Ser235/236) or p-4E-BP1.

    • mTORC2 readout: p-AKT (Ser473).[7] Note: p-AKT (Thr308) is PDK1 dependent and may remain stable.

    • Total protein: Total AKT, Total S6, GAPDH/Actin.

Reference Data & Expected Results

The following data summarizes expected sensitivity profiles for various lymphoma subtypes based on extensive screening (Tarantelli et al., 2020; Beaufils et al., 2018).

Table 1: Expected IC50 Values by Subtype
Lymphoma SubtypeSensitivityExpected Median IC5095% CI RangeNotes
Mantle Cell (MCL) High~136 nM 74 – 233 nMMost sensitive subtype.
DLBCL (GCB) Moderate~250 nM 200 – 300 nMStandard sensitivity.
DLBCL (ABC) Moderate~250 nM 200 – 300 nMCell of origin does not impact PQR620.
T-Cell Lymphoma Low~450 nM 300 – 600 nMSignificantly less sensitive than B-cell.
ALK+ ALCL Resistant> 1000 nM N/AConstitutive ALK signaling bypasses mTOR blockade.
TP53 Mutated Reduced~300 - 400 nM 240 – 360 nMLack of TP53 reduces apoptotic response.
Interpretation of Results
  • Cytostatic vs. Cytotoxic: PQR620 is primarily cytostatic (halts growth) rather than cytotoxic (killing) in many lines. Expect a plateau in viability curves rather than complete ablation unless high doses (>5

    
    M) are used.
    
  • Apoptosis: Only ~15% of lymphoma lines show significant apoptosis (Annexin V+) at 72h.

Troubleshooting & Tips

  • Solubility: PQR620 is hydrophobic. If precipitation occurs in media at >10

    
    M, ensure the intermediate dilution step is performed carefully. Do not add 100% DMSO stock directly to the well; dilute in media first.
    
  • FBS Interference: High serum concentrations (20%) can bind drugs. Standardize to 10% FBS.

  • B-Cell Receptor (BCR) Activation: If stimulating cells with anti-IgM, the IC50 of PQR620 may shift as the PI3K pathway becomes hyper-activated.

  • Distinguishing PQR620 vs PQR309: Ensure you are using the correct compound. PQR309 is a pan-PI3K/mTOR inhibitor.[5][8][9] PQR620 is an mTOR-selective inhibitor.[1][2][3][4][5][10] If you see inhibition of PI3K

    
     specific markers at low doses (<100 nM), you may have PQR309 or contamination.
    

References

  • Tarantelli, C., et al. (2020). "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax."[7] Cancers (Basel).

    • Key Insight: Establishes the median IC50 of 250 nM across 56 lymphoma lines and demonstrates synergy with Venetoclax.[7]

  • Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders."[5] Journal of Medicinal Chemistry.

    • Key Insight: Describes the chemical synthesis, kinase selectivity profile (>1000x selective over PI3K), and brain penetration properties.[1]

  • Brandt, C., et al. (2018). "The Novel, Catalytic mTORC1/2 Inhibitor PQR620 Effectively Crosses the Blood-Brain Barrier and Shows Antitumor Activity in Glioma Models." Oncotarget.

    • Key Insight: Validates the use of PQR620 in CNS-involved malignancies, relevant for CNS-lymphoma models.

Sources

Application Note: PQR620 Dosing Schedule for Ovarian Carcinoma Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

PQR620 is a highly potent, selective, and orally bioavailable inhibitor of mTORC1 and mTORC2 .[1] Unlike first-generation rapalogs (e.g., rapamycin, everolimus) which allosterically inhibit only mTORC1, PQR620 targets the ATP-binding site of the mTOR kinase.

The Clinical Problem in Ovarian Carcinoma: High-grade serous ovarian cancer frequently exhibits hyperactivation of the PI3K/AKT/mTOR pathway. While rapalogs inhibit mTORC1, they often induce a paradoxical activation of AKT (via the S6K1-IRS1 negative feedback loop). This feedback loop limits therapeutic efficacy and leads to drug resistance.

The PQR620 Solution: By simultaneously inhibiting mTORC2, PQR620 blocks the phosphorylation of AKT at Ser473, effectively severing the feedback loop and preventing the survival signaling that rescues tumor cells from mTORC1 inhibition.

Pathway Visualization: PQR620 vs. Rapalogs

The following diagram illustrates the critical difference in mechanism. Note how PQR620 shuts down the feedback loop that rapalogs fail to address.

G RTK RTK (Growth Factors) PI3K PI3K RTK->PI3K AKT AKT (Survival) PI3K->AKT mTORC1 mTORC1 (Translation/Growth) AKT->mTORC1 S6K S6K1 mTORC1->S6K mTORC2 mTORC2 (Cytoskeleton/Survival) mTORC2->AKT Phosphorylation (Ser473) S6K->RTK Negative Feedback (Inhibits RTK/PI3K) Rapalogs Rapalogs (Everolimus) Rapalogs->mTORC1 Inhibits PQR620 PQR620 (Dual Inhibitor) PQR620->mTORC1 Inhibits PQR620->mTORC2 Inhibits (Blocks AKT p-Ser473)

Figure 1: Mechanism of Action. PQR620 inhibits both mTOR complexes, preventing the AKT Ser473 phosphorylation that typically rescues cells treated with rapalogs.

Pre-Clinical Formulation Strategy[2][3][4][5]

Successful in vivo efficacy depends entirely on proper solubility. PQR620 is lipophilic; standard aqueous saline will result in precipitation and erratic bioavailability.

Recommended Vehicle:

  • Primary Solvent: DMSO (Dimethyl sulfoxide)

  • Carrier: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

Preparation Protocol (Fresh Daily):

  • Weighing: Calculate the total mass of PQR620 required based on total mouse weight (e.g., for 10 mice @ 25g each = 250g total mass. At 50 mg/kg dose = 12.5 mg drug required. Prepare 20% excess).

  • Solubilization: Dissolve PQR620 powder completely in 10% of the final volume using DMSO. Vortex and sonicate until a clear yellow solution is obtained.

  • Dilution: Slowly add 90% of the final volume using 20% HP-β-CD (pre-dissolved in sterile water).

    • Critical Step: Add the cyclodextrin solution dropwise while vortexing to prevent precipitation.

  • Final Concentration: Target a concentration of 5 mg/mL for a dosing volume of 10 mL/kg (10 µL/g).

In Vivo Efficacy Protocol: Ovarian Carcinoma Xenograft

This protocol utilizes the SKOV-3 or OVCAR-3 cell lines. SKOV-3 is preferred for initial efficacy studies due to its robust growth and PI3K/AKT pathway dependance.

A. Experimental Design Table
ParameterSpecificationRationale
Mouse Strain BALB/c Nude or SCID (Female, 6-8 weeks)T-cell deficient hosts required for human xenografts.
Cell Line SKOV-3 (ATCC HTB-77)Representative of HGSOC; PI3K/mTOR driven.
Inoculum

cells in 100µL PBS/Matrigel (1:1)
Matrigel improves take rate and tumor architecture.
Route Subcutaneous (Flank)Allows precise caliper measurement of Tumor Growth Inhibition (TGI).
Dosing Route Oral Gavage (PO) Mimics clinical route; PQR620 has high oral bioavailability.
Dosing Frequency QD (Once Daily) Half-life supports daily dosing to maintain suppression > IC50.
Dose Levels Vehicle / 25 mg/kg / 50 mg/kg / 100 mg/kg50 mg/kg is the standard efficacious dose in literature.
B. Step-by-Step Workflow

Phase 1: Tumor Establishment (Days 0-14)

  • Harvest SKOV-3 cells during exponential growth phase.

  • Resuspend in 50% Matrigel / 50% PBS. Keep on ice to prevent polymerization.

  • Inject 100 µL subcutaneously into the right flank.

  • Monitor until tumors reach 150–200 mm³ (approx. 2 weeks).

Phase 2: Randomization (Day 14)

  • Measure all tumors.

  • Exclude outliers (very small or very large tumors).

  • Randomize mice into groups (n=8-10 per group) ensuring equal mean tumor volume across groups.

    • Group A: Vehicle Control (DMSO/HP-β-CD)

    • Group B: PQR620 (50 mg/kg, PO, QD)

Phase 3: Dosing & Maintenance (Days 15-40)

  • Administer drug daily at the same time (e.g., 09:00 AM) to minimize circadian variations.

  • Body Weight Rule: Weigh mice daily. If a mouse loses >15% body weight, pause dosing for 2 days or until recovery. PQR620 is generally well-tolerated, but mTOR inhibition can impact metabolism.

  • Tumor Measurement: Caliper measurement 3x per week.

    • Formula:

      
      
      
C. Study Timeline Visualization

Timeline Start Cell Culture (SKOV-3) Inoculation Inoculation (Day 0) 5x10^6 cells SC Start->Inoculation Growth Tumor Growth (Days 1-14) Target: 150-200 mm³ Inoculation->Growth Random Randomization (Day 14) n=10/group Growth->Random Treatment Treatment Phase (Days 15-35) PO, QD Dosing Random->Treatment Harvest Harvest & Necropsy (Day 36) PK/PD Analysis Treatment->Harvest Check1 Monitor: Body Weight Treatment->Check1 Check2 Readout: Tumor Vol + Biomarkers Harvest->Check2

Figure 2: Experimental Timeline. Critical checkpoint at Randomization ensures uniform tumor burden before initiating the 21-day dosing cycle.

Readouts & Validation (PD Biomarkers)

To confirm the mechanism of action (MoA), you must validate that PQR620 is hitting its targets in vivo. Collect tumor tissue 2-4 hours post-final dose.

Immunohistochemistry (IHC) / Western Blot Targets:

  • p-S6 (Ser235/236 or Thr389):

    • Marker for: mTORC1 activity.[2][3][4]

    • Expectation: Profound reduction (>80%) in PQR620 treated tumors.

  • p-4EBP1 (Thr37/46):

    • Marker for: mTORC1-dependent translation control.

    • Expectation: Reduced phosphorylation.[2][3]

  • p-AKT (Ser473):

    • Marker for:mTORC2 activity.

    • Critical Distinction: Rapamycin/Everolimus will likely increase or maintain this signal. PQR620 must decrease this signal to prove superior efficacy.

References

  • Beaufils, F. et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry.

  • Brandt, C. et al. (2018). "The novel, catalytic mTORC1/2 inhibitor PQR620... effectively cross the blood-brain barrier and increase seizure threshold." Neuropharmacology.

  • Tarantelli, C. et al. (2020). "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas."[3] International Journal of Molecular Sciences.

  • PIQUR Therapeutics. "Scientific Rationale: Dual PI3K/mTOR vs Selective mTOR inhibition." Company Pipeline Data.

Sources

Application Note: Optimizing Incubation Windows for PQR620 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

PQR620 is a highly potent, brain-penetrant, and selective inhibitor of mTORC1 and mTORC2 .[1] Unlike first-generation rapalogs (which allosterically inhibit mTORC1) or earlier pan-PI3K/mTOR inhibitors (like PQR309/bimiralisib), PQR620 demonstrates high selectivity for the mTOR kinase active site, effectively blocking the feedback loop phosphorylation of Akt at Ser473 (a TORC2 event).[2]

Accurate viability profiling of PQR620 requires a departure from standard "24-hour cytotoxic" protocols.[2] Because PQR620 primarily induces G1 cell cycle arrest (cytostasis) rather than immediate necrosis, short incubation times often yield false negatives or artificially high IC50 values.[2]

This guide details the optimized protocols for evaluating PQR620, focusing on the critical relationship between drug exposure time and mechanism of action (MoA) .

Mechanism of Action (MoA) & Time-Dependence[1]

To design a valid assay, one must understand the signaling kinetics. PQR620 competes for the ATP binding site of the mTOR kinase.

  • Immediate (1–6 hours): Dephosphorylation of downstream targets (p-S6K, p-4EBP1) and the critical TORC2 target, Akt (Ser473) .

  • Intermediate (24 hours): Accumulation of cells in the G1 phase of the cell cycle. Metabolic activity (ATP/mitochondrial respiration) remains high, masking the anti-proliferative effect in short-term viability assays.[2]

  • Late (48–72 hours): The "viability gap" widens.[2] Control cells continue exponential division, while PQR620-treated cells remain arrested or undergo delayed apoptosis (context-dependent).[2]

Figure 1: PQR620 Signaling Cascade & Inhibition Nodes[1]

PQR620_MOA PQR620 PQR620 mTORC1 mTORC1 (Raptor) PQR620->mTORC1 ATP Competition mTORC2 mTORC2 (Rictor) PQR620->mTORC2 ATP Competition S6K p70S6K mTORC1->S6K Phosphorylation Akt Akt (Ser473) mTORC2->Akt Phosphorylation (S473) S6 Ribosomal Protein S6 (Translation) S6K->S6 Protein Synthesis Outcome G1 Cell Cycle Arrest & Autophagy S6->Outcome Reduced Growth FoxO FoxO1/3a Akt->FoxO Inhibition (Survival) FoxO->Outcome Apoptosis Induction

Caption: PQR620 dual inhibition of mTORC1/2 prevents ribosomal biogenesis (via S6K) and survival signaling (via Akt-S473), leading to delayed G1 arrest.[2]

Experimental Design Strategy

Solvent & Solubility

PQR620 is sparingly soluble in aqueous buffers.[2] Improper handling leads to micro-precipitation, causing noisy data.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

  • Solubility Limit: Do not exceed 10 mg/mL in DMSO.[2]

  • Assay Tolerance: Final DMSO concentration in the well must be <0.5% (v/v) (ideally 0.1%) to avoid solvent toxicity masking the drug effect.

Seeding Density Optimization

Because PQR620 assays require 72-hour incubations, seeding density is the most common point of failure.[2]

  • The Trap: Seeding too high causes control wells to reach confluence by 48h (contact inhibition). This slows the growth of the control group, artificially compressing the difference between "Treated" and "Control."

  • The Fix: Seed cells to reach 80% confluence at 72 hours , not 24 hours.

    • Adherent lines (e.g., HeLa, MCF-7): ~2,000–3,000 cells/well (96-well).[2]

    • Suspension lines (e.g., Lymphoma): ~10,000–15,000 cells/well.[2]

Protocol: 72-Hour Proliferation Assay (Gold Standard)

This protocol is calibrated for ATP-based readouts (e.g., CellTiter-Glo®) or Resazurin reduction, which are more sensitive than MTT for cytostatic drugs.[2]

Materials
  • PQR620 (10 mM DMSO stock)[2]

  • Assay Medium (RPMI/DMEM + 10% FBS)[2]

  • 96-well opaque-walled plates (for luminescence)[2]

  • Viability Reagent (CTG or equivalent)[2]

Step-by-Step Workflow

Day 0: Seeding

  • Harvest cells in the exponential growth phase.[2]

  • Prepare a cell suspension (e.g., 3 x 10^4 cells/mL).

  • Dispense 100 µL/well into the 96-well plate (3,000 cells/well).

  • Critical Step: Plate an extra column of cells labeled "Day 0 Control."[2]

  • Incubate overnight (16–24h) to allow attachment (for adherent cells).[2]

Day 1: Treatment (T=0h)

  • Day 0 Readout: Lyse and read the "Day 0 Control" column immediately. This establishes the baseline for calculating Growth Rate (GR) metrics.[2]

  • Drug Prep: Prepare a 3-fold serial dilution of PQR620 in medium.

    • Top Concentration: 10 µM (Final in well).

    • Range: 10 µM down to ~1 nM.[2]

  • Add 50 µL of 3X concentrated drug to the experimental wells (already containing 100 µL).

  • Include Vehicle Control (DMSO matched) and Positive Control (e.g., Staurosporine or 10 µM Puromycin).[2]

Day 4: Readout (T=72h)

  • Equilibrate plate to room temperature (30 min).

  • Add viability reagent (volume 1:1 with media).[2]

  • Shake on orbital shaker (2 min) to lyse.

  • Incubate (10 min) to stabilize signal.

  • Read Luminescence/Fluorescence.[2][3]

Data Analysis & Interpretation

The "Cytostatic Shift"

When analyzing PQR620 data, compare IC50 values across time points to confirm mechanism.

TimepointExpected IC50 (Sensitive Line)Interpretation
24 Hours > 5 µM (or N/A)False Negative. Cells are arrested but metabolically active.[2]
48 Hours ~ 500 nM - 1 µMTransition. Separation begins as control cells double.[2]
72 Hours 10 - 250 nM True Potency. Maximal differential between arrested treated cells and exponential controls.[2]
Calculating GR50 vs. IC50

For cytostatic drugs like PQR620, the GR50 (growth rate inhibition) is often more robust than IC50.

  • IC50 assumes the drug kills cells (counts < starting number).[2]

  • GR50 acknowledges the drug stops division (counts = starting number).[2]



(Where 

is signal at 72h,

is Day 0 signal, and

is DMSO control at 72h).

Visual Workflow: Assay Timeline

Figure 2: Optimized Experimental Timeline

Assay_Timeline T_Minus Day -1 Prep Day0 Day 0 Seeding T_Minus->Day0 Day1 Day 1 Treatment Day0->Day1 Overnight Attachment Seeding Seed 2-3k cells (Log Phase) Day0->Seeding Day2 Day 2 (24h Inc) Day1->Day2 G1 Arrest Begins Day0_Read Read 'Day 0' Baseline Plate Day1->Day0_Read Dosing Add PQR620 (Serial Dilution) Day1->Dosing Day4 Day 4 (72h Readout) Day2->Day4 Proliferation Gap Widens Analysis Calculate IC50/GR50 Compare vs Day 0 Day4->Analysis

Caption: Timeline emphasizing the necessity of the Day 0 baseline read for accurate cytostatic profiling.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 at 72h Cell OvergrowthReduce seeding density.[2] If controls reach plateau by 48h, the drug effect is masked.
Precipitation DMSO > 0.5%Ensure serial dilutions are performed in media, not 100% DMSO, before adding to cells.
No Apoptosis MoA LimitationPQR620 is often cytostatic.[2] To induce death, extend to 96h or combine with BCL-2 inhibitors (e.g., Venetoclax).[2]
Edge Effect EvaporationFill outer wells with PBS; do not use them for data.[2]

References

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 10084–10105. [2]

  • Tarantelli, C., et al. (2020). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers, 12(9), 2465.[2]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.[2] Nature Methods, 13(6), 521–527.[2] [2]

  • Cayman Chemical. PQR620 Product Information & Physical Properties.

Sources

Application Notes and Protocols for Monitoring PQR620 mTOR Inhibition Using Western Blot Analysis of pS6 and pAkt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting mTOR with PQR620

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a frequent occurrence in a vast number of human cancers, contributing to uncontrolled cell growth and tumor progression.[2][3] This makes mTOR a prime therapeutic target in oncology.[1][2]

PQR620 is a novel, potent, and selective ATP-competitive inhibitor that targets the kinase activity of mTOR, affecting both of its functional complexes: mTOR Complex 1 (mTORC1) and mTORC2.[4][5][6][7] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily act as allosteric inhibitors of mTORC1, PQR620's dual inhibitory action provides a more comprehensive blockade of the mTOR pathway.[5][7] This is crucial, as mTORC2 plays a significant role in cell survival and can be involved in resistance mechanisms to mTORC1-specific inhibitors.[8][9]

To effectively evaluate the pharmacodynamic activity of PQR620 in a research setting, it is essential to monitor the phosphorylation status of key downstream effector proteins. This application note provides a detailed guide for utilizing Western blot analysis to measure the inhibition of mTORC1 and mTORC2 by PQR620, focusing on two critical biomarkers: phosphorylated ribosomal protein S6 (pS6) and phosphorylated Akt (pAkt) at serine 473.

Scientific Foundation: pS6 and pAkt as Biomarkers for mTOR Activity

pS6: A Reliable Readout for mTORC1 Inhibition

mTORC1 controls protein synthesis and cell growth by phosphorylating several downstream targets, including the S6 kinase 1 (S6K1).[3] Activated S6K1, in turn, phosphorylates the 40S ribosomal protein S6 (S6).[10][11] Therefore, the level of phosphorylated S6 (pS6), particularly at serines 235/236, serves as a robust and widely accepted downstream marker for mTORC1 activity.[10][12][13] Treatment of cells with an effective mTORC1 inhibitor like PQR620 is expected to lead to a significant decrease in pS6 levels.[4][5]

pAkt (Ser473): A Direct Target of mTORC2

mTORC2 is a key regulator of cell survival and cytoskeletal organization.[8] One of its most critical functions is the phosphorylation of Akt at serine 473 (S473).[14][15][16] This phosphorylation is required for the full activation of Akt, a central node in cell survival signaling.[17][18] By inhibiting mTORC2, PQR620 is expected to decrease the phosphorylation of Akt at S473.[4][5][19]

It is important to note that the mTOR pathway contains complex feedback loops. For instance, inhibition of mTORC1 can sometimes lead to a feedback activation of Akt.[9][20] However, as PQR620 inhibits both mTORC1 and mTORC2, a sustained decrease in both pS6 and pAkt (S473) is the anticipated outcome, signifying comprehensive pathway inhibition.[4][5]

Visualizing the mTOR Signaling Pathway and PQR620's Points of Intervention

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Axis cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pAkt pAkt (Ser473) (Biomarker) Akt->pAkt S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt pS473 S6 Ribosomal Protein S6 S6K1->S6 pSer235/236 pS6 pS6 (Ser235/236) (Biomarker) S6->pS6 PQR620 PQR620 PQR620->mTORC1 PQR620->mTORC2

Caption: The mTOR signaling pathway with PQR620's dual inhibition points.

Experimental Protocol: Western Blot for pS6 and pAkt

This protocol is designed to be a self-validating system. By including appropriate controls and normalizing to total protein levels, the results will provide a reliable assessment of PQR620's activity.

I. Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines with known mTOR pathway activity (e.g., MCF-7, A549, U87-MG).

  • PQR620: Prepare stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use.[21][22] (A common recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. [22][23][24][25]

  • Primary Antibodies:

    • Rabbit anti-phospho-S6 (Ser235/236) monoclonal antibody.[26]

    • Rabbit anti-total S6 ribosomal protein antibody.[26]

    • Rabbit anti-phospho-Akt (Ser473) monoclonal antibody.[21][27][28]

    • Rabbit or Mouse anti-total Akt antibody.[21][27]

    • Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

II. Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with PQR620 (dose-response/time-course) - Include vehicle control (DMSO) B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors - Scrape, incubate on ice, and centrifuge A->B C 3. Protein Quantification - Use BCA assay to determine protein concentration - Normalize all samples to the same concentration B->C D 4. Sample Preparation & SDS-PAGE - Mix lysate with Laemmli buffer - Boil at 95°C for 5 min - Load equal protein amounts onto gel C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Blocking - Block with 5% BSA in TBST for 1 hour E->F G 7. Primary Antibody Incubation - Incubate with anti-pS6 or anti-pAkt overnight at 4°C F->G H 8. Secondary Antibody & Detection - Wash with TBST - Incubate with HRP-conjugated secondary Ab - Add ECL substrate and image G->H I 9. Stripping & Reprobing - Strip membrane - Re-block and probe for total S6/Akt - Probe for loading control (e.g., GAPDH) H->I J 10. Data Analysis - Quantify band intensities (densitometry) - Normalize phospho-protein to total protein I->J

Caption: Step-by-step workflow for Western blot analysis of PQR620 activity.

III. Step-by-Step Methodology
  • Cell Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of PQR620 (e.g., 0, 10, 100, 500, 1000 nM) for a fixed time (e.g., 2, 6, or 24 hours) to determine a dose-response.

    • Alternatively, treat with a fixed concentration of PQR620 (e.g., 250 nM) for different durations (e.g., 0, 1, 4, 8, 24 hours) for a time-course experiment.[29]

    • Always include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, place culture dishes on ice and wash cells once with ice-cold PBS.[21][22]

    • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[21][22][23][25]

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[21]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[21]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.[26]

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[21][26]

    • Incubate the membrane with the primary antibody (e.g., anti-pS6 or anti-pAkt) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[21][27] Recommended starting dilution is typically 1:1000.[21][27]

    • The next day, wash the membrane three times for 10 minutes each with TBST.[21][26]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000) for 1 hour at room temperature.[21]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Self-Validation):

    • To ensure that changes in the phospho-signal are not due to changes in total protein levels, it is critical to strip the membrane and re-probe for the total, non-phosphorylated form of the protein.[21]

    • Wash the membrane with a commercial stripping buffer or a lab-prepared mild stripping buffer.

    • Wash thoroughly with TBST and re-block the membrane for 1 hour.

    • Probe the membrane with the anti-total S6 or anti-total Akt antibody overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps.

    • For a loading control, the membrane can be stripped again and probed for a housekeeping protein like GAPDH or β-actin.

Data Interpretation and Expected Results

The primary outcome of this experiment is to observe a dose- and time-dependent decrease in the phosphorylation of S6 (Ser235/236) and Akt (Ser473) upon treatment with PQR620.

Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein, total protein, and loading control.[26] The key metric is the ratio of the phospho-protein signal to the total protein signal. This normalization corrects for any variations in protein loading.

Data Presentation: Summarize the quantitative data in a clear, structured table.

Treatment GrouppS6 / Total S6 (Normalized Ratio)pAkt (S473) / Total Akt (Normalized Ratio)
Vehicle Control (DMSO)1.001.00
PQR620 (10 nM)0.850.90
PQR620 (100 nM)0.300.45
PQR620 (500 nM)0.050.10

Expected Outcome: A representative Western blot will show strong bands for pS6 and pAkt in the vehicle-treated lane. With increasing concentrations of PQR620, the intensity of these bands should decrease significantly, while the bands for total S6, total Akt, and the loading control (GAPDH) should remain relatively constant across all lanes. This result would provide strong evidence that PQR620 is effectively inhibiting both mTORC1 and mTORC2 in the tested cell line.

Conclusion

The Western blot protocols detailed in this application note provide a robust and reliable method for assessing the inhibitory activity of PQR620 on the mTOR signaling pathway. By carefully monitoring the phosphorylation status of S6 and Akt, researchers can effectively characterize the pharmacodynamic properties of this potent dual mTORC1/2 inhibitor, generating critical data for preclinical and drug development studies. The inclusion of total protein and loading controls ensures the scientific integrity and trustworthiness of the results.

References

  • The Role of mTOR Signaling as a Therapeutic Target in Cancer - PMC. (2020, December 15). National Center for Biotechnology Information. [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

  • mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process. (2024, June 2). MDPI. [Link]

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. (2020, December 5). OncLive. [Link]

  • Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC. National Center for Biotechnology Information. [Link]

  • Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. ACS Publications. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • 8 Tips for Detecting Phosphorylated Proteins by Western Blot. (2015, January 20). Advansta Inc. [Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - PMC. National Center for Biotechnology Information. [Link]

  • Mechanistic or mammalian target of rapamycin (mTOR) may determine robustness in young male mice at the cost of accelerated aging - PMC. National Center for Biotechnology Information. [Link]

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. (2019, June 4). MDPI. [Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. (2021, June 10). Frontiers. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Kinase Inhibitor with Excellent Brain Penetration. (2018, October 25). ACS Publications. [Link]

  • Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. ResearchGate. [Link]

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC. National Center for Biotechnology Information. [Link]

  • Phospho-Akt Western Blot Antibody Products. Biocompare. [Link]

  • Report on Novel mTOR Inhibitor as a Potential Treatment. (2019, November 26). Epilepsy Foundation. [Link]

  • Targeting the PI3K/mTOR Pathway in Lymphoma with PQR309 and PQR620: Single Agent Activity and Synergism with the BCL2 Inhibitor Venetoclax. (2016, December 2). Blood. [Link]

  • Phosphorylation of the ribosomal protein S6, a marker of mTOR (mammalian target of rapamycin) pathway activation, is strongly increased in hypertrophic scars and keloids. (2015, May 1). British Journal of Dermatology. [Link]

  • Cytokines activate mTORC1 in human NK cells, which controls nutrient... ResearchGate. [Link]

  • mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling. National Center for Biotechnology Information. [Link]

  • Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission - PMC. National Center for Biotechnology Information. [Link]

  • Phospho-S6 Ribosomal Protein Antibody for Western Blot. (2019, February 8). Biocompare. [Link]

  • mTOR signaling governs the formation of epithelial apical projections via S6K1–RhoA and aPKC–Lgl2 axes. (2026, January 13). PNAS. [Link]

  • How to check the activation of mTORC2 in cell lines?. (2014, October 14). ResearchGate. [Link]

  • Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC. National Center for Biotechnology Information. [Link]

  • Inhibition of mTORC1 by rapamycin results in feedback activation of AktS473 and aggravates hallmarks of osteoarthritis in female... (2025, March 6). bioRxiv. [Link]

  • Feedback Activation of SGK3 and AKT Contributes to Rapamycin Resistance by Reactivating mTORC1/4EBP1 Axis via TSC2 in Breast Cancer. (2019, March 9). International Journal of Biological Sciences. [Link]

  • Regulation of mTORC2 Signaling. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: PQR620 In Vivo Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Subject: PQR620 Toxicity, MTD, and Formulation Guide for Murine Models
Executive Summary

PQR620 is a highly potent, ATP-competitive, and brain-penetrant inhibitor of mTORC1 and mTORC2 .[1] Unlike rapalogs (which are allosteric and primarily target mTORC1), PQR620 targets the catalytic site, offering broader pathway inhibition. However, this potency requires precise dosing to avoid metabolic toxicity (hyperglycemia) and immunosuppression.

This guide addresses the three most common support tickets we receive: solubility issues , dosing limits (MTD) , and toxicity monitoring .

Part 1: Quick Reference Dashboard
ParameterValueNotes
Compound Class Dual mTORC1/2 InhibitorATP-competitive; Brain Penetrant
Max Tolerated Dose (MTD) 150 mg/kg (Mice)Single dose / Short-term tolerability [1]
Therapeutic Dose 50 – 100 mg/kg Daily (QD), Oral (PO) [1][2]
Route of Administration Oral Gavage (PO)Preferred route for efficacy studies
Vehicle 10% DMSO + 90% (20% HP-β-CD) Critical: Must be prepared fresh
Half-Life (t1/2) > 5 hoursPlasma and Brain
Brain:Plasma Ratio ~1.6Excellent BBB penetration [2]
Part 2: Formulation & Solubility (Troubleshooting)

User Issue: "I cannot get PQR620 into solution using standard PBS or Methylcellulose. It precipitates immediately."

Technical Insight: PQR620 is a lipophilic small molecule. It requires a co-solvent system involving a polar organic solvent (DMSO) and a solubilizing agent (Cyclodextrin) to maintain stability in an aqueous environment.

Validated Formulation Protocol

Target Concentration: 5 mg/mL (for 50 mg/kg dose at 10 mL/kg volume) Vehicle Components:

  • Dimethyl Sulfoxide (DMSO), anhydrous.

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of PQR620 powder.

  • Primary Solubilization: Add 10% of the final volume as pure DMSO.

    • Action: Vortex vigorously and sonicate at 37°C until the powder is completely dissolved and the solution is clear yellow.

    • Critical Check: Do not proceed if particles are visible.

  • Secondary Solubilization: Slowly add 90% of the final volume of the 20% HP-β-CD solution.

    • Action: Add in small aliquots while vortexing to prevent "crashing out" (precipitation).

    • Final Step: Sonicate for 5–10 minutes. The result should be a homogeneous solution.

Visual Workflow (Formulation):

FormulationWorkflow Start PQR620 Powder Step1 Dissolve in DMSO (10% of Total Vol) Start->Step1 Check Clear Solution? Step1->Check Check->Step1 No (Sonicate) Step2 Add 20% HP-β-CD (90% of Total Vol) Check->Step2 Yes Final Homogeneous Dosing Solution Step2->Final Vortex

Caption: Step-by-step solubilization workflow to prevent precipitation of PQR620.

Part 3: Dosing & Maximum Tolerated Dose (MTD)

User Issue: "Literature mentions an MTD of 150 mg/kg, but my mice are losing weight at 100 mg/kg. Why?"

Technical Insight: The MTD of 150 mg/kg refers to acute tolerability (short-term or single-dose) [1]. For chronic efficacy studies (e.g., 21-day tumor growth inhibition), cumulative toxicity becomes a factor. The "biological effective dose" is often lower than the MTD.

Dosing Guidelines
  • Efficacy Window:

    • 50 mg/kg (PO, Daily): Sufficient for robust mTORC1/2 inhibition in most xenograft models (e.g., OVCAR-3, Lymphoma) [1][2].

    • 100 mg/kg (PO, Daily): High-dose efficacy. Watch for weight loss >10%.

  • Species Differences:

    • Mice: High tolerance (MTD ~150 mg/kg).

    • Rats: significantly lower tolerance (MTD ~30 mg/kg). Do not extrapolate mouse doses to rats without allometric scaling.

  • Schedule:

    • Daily (QD) dosing is standard due to the ~5-hour half-life.

    • If weight loss exceeds 15%, switch to an intermittent schedule (e.g., 5 days on / 2 days off).

Part 4: Mechanism of Action & Toxicity Monitoring

User Issue: "What specific biomarkers should I track to confirm target engagement and monitor toxicity?"

Technical Insight: PQR620 competes with ATP at the mTOR kinase domain.[1] This blocks both mTORC1 (regulating cell growth/translation) and mTORC2 (regulating survival/cytoskeleton).

Primary Toxicity: Metabolic Dysregulation mTOR inhibition mimics a "starvation" state.

  • Hyperglycemia: mTORC2 inhibition blocks Akt-mediated insulin signaling.

  • Weight Loss: Due to metabolic shifts and potential appetite suppression.

Signaling Pathway Diagram:

PQR620_Pathway PQR PQR620 mTORC1 mTORC1 PQR->mTORC1 Inhibits mTORC2 mTORC2 PQR->mTORC2 Inhibits S6K S6K1 (Translation) mTORC1->S6K 4 4 mTORC1->4 Akt Akt (Ser473) (Survival/Insulin) mTORC2->Akt Growth Tumor Growth S6K->Growth Akt->Growth Glucose Glucose Metabolism Akt->Glucose Disrupted EBP1 4E-BP1 (Protein Syn)

Caption: PQR620 dual inhibition of mTORC1/2, leading to suppression of S6K and Akt (Ser473).

Monitoring Checklist
SymptomTrigger PointAction Required
Body Weight >15% LossPause dosing for 2 days; provide wet food/gel packs.
Body Weight >20% LossEuthanize (Humane endpoint).
Blood Glucose >250 mg/dLMonitor. This is an on-target effect (insulin resistance).
Fur/Skin Ruffled/PiloerectionSign of distress/dehydration. Administer subcutaneous saline.
References
  • Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, 61(22), 10084–10105.[2]

  • Tarantelli, C., et al. (2020). "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax." Cancers, 12(2), 350.

  • Bohnacker, T., et al. (2017). "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications, 8, 14683.

Sources

Technical Support Center: Minimizing Off-Target Effects of PQR620

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

PQR620 is a highly potent, ATP-competitive inhibitor of mTORC1 and mTORC2 , designed to overcome the limitations of first-generation rapalogs (which incompletely inhibit mTORC1 and spare mTORC2).[1] It exhibits excellent selectivity, with a >1000-fold margin over PI3K


 in enzymatic assays [1].[2][3]

However, "selective" is not synonymous with "specific" at supramaximal concentrations. When researchers push concentrations beyond the therapeutic window (>1


M) to force a phenotype in resistant cell lines, two distinct classes of off-target effects emerge:
  • Kinase Homology Effects: Inhibition of PI3K isoforms (p110

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) due to the conserved ATP-binding pocket.[1]
  • Polypharmacology (The "Hidden" Target): Inhibition of Sphingosine Kinase 1 (SphK1) , leading to ceramide accumulation and ROS-dependent apoptosis, a mechanism independent of the mTOR pathway [2].[4]

This guide provides the experimental frameworks to distinguish on-target efficacy from these high-concentration artifacts.

Strategic Experimental Design (FAQs)

Q1: What is the "Safe Window" for PQR620 dosing?

A: The optimal window for specific mTORC1/2 inhibition is 100 nM – 500 nM .

  • On-Target: In sensitive lymphoma and solid tumor lines, the IC

    
     for proliferation typically ranges from 100–250 nM  [3]. At these levels, you will observe robust dephosphorylation of p-S6K (T389) and p-Akt (S473).
    
  • The Danger Zone: Concentrations

    
     2 
    
    
    
    M
    significantly increase the risk of inhibiting PI3K isoforms (Ki for PI3K
    
    
    
    
    4.2
    
    
    M) and SphK1. If you require >5
    
    
    M to see an effect, you are likely observing off-target toxicity, not mTOR inhibition.
Q2: How do I biochemically validate that my phenotype is mTOR-driven?

A: You must demonstrate a dissociation between mTOR markers and upstream PI3K markers.[1]

  • Valid Profile: Loss of p-Akt (S473) and p-S6 (S235/236) without loss of p-Akt (T308).[1]

    • Reasoning: p-Akt (S473) is an mTORC2 substrate.[1][5] p-Akt (T308) is a PDK1 substrate (PI3K-dependent).[1] If T308 is lost, you have hit PI3K.

Q3: My cells are dying via apoptosis. Is this expected?

A: Generally, no .[1] Pure mTOR inhibition is predominantly cytostatic (G1 arrest).

  • Observation: If you see rapid apoptosis (<24h) at high concentrations (>2

    
    M), suspect SphK1 inhibition  and subsequent Reactive Oxygen Species (ROS) generation [2].[1]
    
  • Control: Co-treat with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the viability, the effect is likely ROS-mediated (off-target) rather than mTOR-mediated.

Visualizing the Signaling & Off-Target Landscape

The following diagram illustrates the mechanistic divergence between therapeutic dosing (Green Zone) and overdose toxicity (Red Zone).

PQR620_Mechanism cluster_legend Dose-Dependent Activity Low Dose (100-500nM) Low Dose (100-500nM) High Dose (>2uM) High Dose (>2uM) PQR PQR620 PI3K PI3K Complex PQR->PI3K >2uM Inhibition mTORC2 mTORC2 PQR->mTORC2 mTORC1 mTORC1 PQR->mTORC1 Primary Target SphK1 Sphingosine Kinase 1 (Off-Target) PQR->SphK1 >2uM Inhibition PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt mTORC2->Akt Phosphorylates S473 S6K S6K / 4E-BP1 mTORC1->S6K Akt->mTORC1 ROS ROS Production (Oxidative Stress) SphK1->ROS Inhibition increases Apop Apoptosis (Cell Death) ROS->Apop Prolif G1 Cell Cycle Arrest (Cytostasis) S6K->Prolif Inhibition leads to

Caption: PQR620 dose-dependent signaling. Green paths indicate specific mTOR inhibition (cytostasis). Red paths indicate high-dose off-target effects (PI3K crossover and SphK1-mediated apoptosis).

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target

Scenario A: "I see inhibition of p-Akt T308."
  • Diagnosis: You have likely inhibited PI3K upstream.

  • Root Cause: Concentration too high (>2

    
    M) or cell line has low PI3K reserve.[1]
    
  • Verification Step: Run a Western Blot comparing p-Akt T308 vs. p-Akt S473 .

    • Specific Result: S473 is abolished; T308 is maintained.

    • Off-Target Result: Both S473 and T308 are abolished.

Scenario B: "My cells are dying too fast (Apoptosis within 24h)."
  • Diagnosis: Potential SphK1 off-target engagement.

  • Root Cause: PQR620 induces ROS independent of mTOR in certain lineages (e.g., NSCLC) [2].[1][4]

  • Verification Step: ROS Scavenger Rescue.[1]

    • Pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour.[1]

    • Add PQR620 (high dose).

    • Measure viability at 24h.

    • Result: If NAC rescues viability, the toxicity is ROS-driven (off-target), not mTOR-driven.[1]

Detailed Protocol: Specificity Validation Workflow

This protocol is designed to validate PQR620 specificity in your specific cell model before commencing phenotypic screens.[1]

Materials Required
  • Antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-p-S6 (Ser235/236), anti-Total Akt, anti-Total S6.[1]

  • Compounds: PQR620, Wortmannin (Pan-PI3K control), Rapamycin (mTORC1 control).[1]

Step-by-Step Methodology
  • Seeding: Seed cells at 60-70% confluency in 6-well plates. Allow 24h attachment.

  • Dose Ranging: Treat cells with PQR620 at: 0 (DMSO), 100 nM, 500 nM, 1

    
    M, 5 
    
    
    
    M, 10
    
    
    M
    .
    • Control 1: Rapamycin (20 nM) - Pure mTORC1 reference.

    • Control 2: Wortmannin (1

      
      M) - Pure PI3K reference.[1]
      
  • Incubation: Incubate for 2 hours (sufficient for phosphorylation changes, minimizes secondary feedback loops).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Western Blot Analysis:

    • Load 20

      
      g protein per lane.
      
    • Probe for targets.[6][7]

Data Interpretation Table
Marker100 - 500 nM PQR620> 5

M PQR620
Interpretation
p-S6 (S235/236) Absent Absent mTORC1 inhibited (Expected).
p-Akt (S473) Absent Absent mTORC2 inhibited (Expected).[1][5]
p-Akt (T308) Present (Unchanged)Reduced / Absent WARNING: PI3K inhibition detected.[1]
PARP Cleavage AbsentPresentWARNING: Apoptosis (Likely off-target ROS).[1]

Troubleshooting Decision Tree

Use this logic flow to troubleshoot unexpected experimental results.

Troubleshooting_Tree Start Issue: Unexpected Toxicity or Phenotype CheckConc Check Concentration Start->CheckConc IsHigh Is [PQR620] > 1 uM? CheckConc->IsHigh No No IsHigh->No Proceed Yes Yes IsHigh->Yes High Risk LowerDose Action: Titrate down to 100-250 nM CheckMarkers Check Biomarkers (WB) T308Check Is p-Akt T308 Inhibited? CheckMarkers->T308Check T308Check->No Specific T308Check->Yes Off-Target PI3KHit Conclusion: PI3K Off-Target. Data Invalid for mTOR. ROSCheck Test: NAC Rescue (ROS Assay) IsRescued Does NAC rescue viability? ROSCheck->IsRescued IsRescued->No mTOR Driven IsRescued->Yes ROS Driven SphK1Hit Conclusion: SphK1/ROS Effect. Independent of mTOR. Valid Conclusion: Valid mTOR Driven Phenotype No->CheckMarkers No->ROSCheck No->Valid Yes->CheckMarkers Yes->PI3KHit Yes->SphK1Hit

Caption: Decision matrix for isolating PQR620 mechanism of action vs. toxicity.

References

  • Rageot, D., et al. (2018).[1][2] Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor.[2][8][9] Journal of Medicinal Chemistry, 61(22), 10084–10105.[1]

  • Wang, J., et al. (2019).[1] The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620.[1][4][5] Frontiers in Oncology, 9, 1373.

  • Tarantelli, C., et al. (2020).[1] The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers, 12(9), 2465.

Sources

Technical Support Center: PQR620 Formulation & Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Vehicle Formulation for PQR620 Brain Delivery

Status: Operational | Ticket ID: PQR-CNS-OPT-001 Assigned Specialist: Senior Application Scientist, CNS Delivery Unit

Core Directive & Formulation Logic

Objective: To achieve stable, high-concentration solubilization of PQR620 (mTORC1/2 inhibitor) for in vivo CNS administration without compromising blood-brain barrier (BBB) permeability.

The Challenge: PQR620 is a lipophilic small molecule (LogD ~3.47) designed for brain penetration (CNS MPO score 3.8).[1] However, its poor aqueous solubility creates a critical bottleneck. The "standard" DMSO-based vehicles often lead to precipitation upon physiological dilution (the "crash-out" effect) or local toxicity. Furthermore, excessive use of surfactants (e.g., >10% Tween 80) can create plasma micelles that sequester the drug, reducing the free fraction available to cross the BBB.

The Strategy: We utilize a Solubility-Permeability Trade-off approach. We prioritize formulations that maintain PQR620 in a molecularly dissolved state (using co-solvents or complexing agents) rather than particulate suspensions, which cannot cross the BBB.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My compound precipitates immediately upon adding saline/water."

Diagnosis: This is a classic "solvent shock." PQR620 is highly hydrophobic. Adding a highly aqueous buffer to a pure organic stock (like DMSO) causes rapid supersaturation and crystallization. Corrective Action:

  • Switch to Order of Addition: Never add water to the drug. Add the drug to the organic co-solvent (e.g., PEG400 or NMP) first, ensure complete dissolution, and then slowly add the aqueous phase with high-speed vortexing.

  • Adopt the "Captisol Switch": If co-solvents fail, use Sulfobutyl ether-beta-cyclodextrin (Captisol).

    • Protocol: Dissolve PQR620 in pH 4.0 acidified 20% Captisol. The cyclodextrin ring encapsulates the hydrophobic PQR620 core, shielding it from water while maintaining a solution state.

Issue 2: "The animals show lethargy or toxicity, but the drug dose is low."

Diagnosis: Vehicle toxicity. You may be exceeding the Maximum Tolerated Dose (MTD) of the excipients, not the drug. Corrective Action:

  • Limit DMSO: Keep DMSO < 5% for chronic dosing.

  • Limit Surfactants: Cremophor EL is neurotoxic and can cause hypersensitivity; avoid it for CNS studies if possible.

  • Alternative: Use 10% PEG400 + 5% Tween 80 + 85% Water (Standard Kinase Vehicle). This is generally well-tolerated for IP/PO administration.

Issue 3: "Plasma levels are high, but Brain-to-Plasma (B/P) ratio is lower than reported."

Diagnosis: Micellar Entrapment or P-gp Efflux.

  • Micellar Entrapment: If you use too much surfactant (e.g., 20% Tween), the drug stays inside the surfactant micelles in the blood and doesn't cross the BBB.

  • P-gp Efflux: While PQR620 is designed to penetrate the BBB, high expression of P-gp (MDR1) at the BBB can still limit entry. Corrective Action:

  • Reduce Surfactant Load: Drop Tween 80 concentration to <5%.

  • Use P-gp Inhibiting Excipients: Switch to Vitamin E TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate). TPGS acts as both a solubilizer and a P-gp inhibitor, potentially boosting brain uptake.

Visualizing the Workflow

Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your specific route of administration and concentration requirements.

FormulationLogic Start Start: PQR620 Powder CheckSol Target Conc. > 5 mg/mL? Start->CheckSol HighSol High Solubility Required CheckSol->HighSol Yes LowSol Standard Solubility CheckSol->LowSol No Route Route of Admin? Captisol 20% Captisol (pH 3.5-4) Route->Captisol IV / IP (Safe) NMP_PEG 10% NMP / 40% PEG400 / 50% Water Route->NMP_PEG PO (Aggressive) HighSol->Route Validate Check: Dilute 1:10 in PBS. Precipitation? If Yes, move to Captisol. NMP_PEG->Validate Standard 5% DMSO / 5% Tween 80 / 90% Water LowSol->Standard Standard->Validate

Caption: Decision matrix for selecting the optimal PQR620 vehicle based on concentration needs and administration route.

Standard Operating Protocols (SOPs)

SOP-A: The "Gold Standard" Captisol Formulation (Recommended)

Best for: IV/IP administration, minimizing toxicity, maximizing bioavailability.

  • Preparation of Vehicle:

    • Weigh 20g of Sulfobutyl ether-beta-cyclodextrin (Captisol®).

    • Dissolve in 100mL of Milli-Q water.

    • Adjust pH to 3.5 - 4.0 using 1N HCl. (PQR620 is a weak base; acidic pH aids initial protonation and complexation).

  • Drug Addition:

    • Weigh required PQR620 powder.

    • Add PQR620 slowly to the Captisol vehicle while stirring magnetically.

    • Sonicate for 20–30 minutes at ambient temperature. The solution should turn clear.

  • Final Adjustment:

    • Re-check pH. If it drifted, adjust back to pH 4.0.

    • Filter sterilize using a 0.22 µm PVDF filter (Do not use Nylon, it may bind the drug).

SOP-B: The Co-Solvent Formulation (Alternative)

Best for: Oral gavage (PO) or high-throughput screening.

  • Stock Solution: Dissolve PQR620 in 100% NMP (N-methyl-2-pyrrolidone) at 10x the final concentration.

  • Intermediate: Add PEG 400 to the NMP stock. Ratio: 1 part NMP stock : 4 parts PEG 400. Vortex thoroughly.

  • Final Step: Slowly add Water (5 parts) while vortexing.

    • Final Composition: 10% NMP / 40% PEG 400 / 50% Water.

    • Note: Use within 4 hours. NMP can be toxic; ensure control groups receive the vehicle alone.

Frequently Asked Questions (FAQs)

Q: Can I use corn oil for oral delivery? A: You can, but it is not recommended for brain delivery studies. Lipid-based vehicles (like corn oil) trigger chylomicron formation, which alters the biodistribution and may delay Tmax. For CNS kinetics, aqueous-soluble formulations (like the Captisol or PEG methods above) provide more predictable plasma-concentration curves.

Q: How do I store the formulated PQR620? A: PQR620 in solution is prone to hydrolysis or oxidation over time.

  • DMSO Stock: -20°C (Stable for months).

  • Formulated Vehicle (PEG/Water): Prepare fresh daily . Do not store.

  • Captisol Formulation: Stable for 1 week at 4°C, but check for precipitation before use.

Q: Why is the brain uptake lower in my glioblastoma model compared to healthy mice? A: The "Leaky BBB" in tumors is a myth for small molecules. While the BBB is compromised in the tumor core, the peritumoral region often has an intact BBB and high interstitial fluid pressure that hinders drug convection. PQR620 is selected for its ability to cross the intact BBB. Ensure your vehicle isn't causing P-gp induction.

Scientific Grounding & References

Mechanistic Insight: BBB Transport

PQR620 is designed to be a substrate for passive diffusion across the endothelial cells of the BBB. However, it must evade the P-glycoprotein (P-gp) efflux pump.

BBB_Transport Blood Blood Plasma (Vehicle + PQR620) BBB BBB Endothelial Cell (Lipid Bilayer) Blood->BBB Passive Diffusion (LogD 3.47) BBB->Blood P-gp Efflux (Rejection) Brain Brain Parenchyma (Target: mTOR) BBB->Brain Successful Entry Excipient Excipient Effect (e.g., TPGS/Pluronic) Excipient->BBB Inhibits P-gp

Caption: Mechanism of PQR620 brain entry. Formulation excipients can inhibit P-gp efflux, enhancing net brain concentration.[2]

References
  • Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor." Journal of Medicinal Chemistry. (Describes the chemical structure, LogD 3.47, and CNS MPO score of 3.8).

  • Singer, E., et al. (2020). "Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD."[3] Neuropharmacology. (Validates brain penetrance and use in neurodegenerative models).

  • Banks, W. A. (2016). "From blood-brain barrier to blood-brain interface: new opportunities for CNS drug delivery." Nature Reviews Drug Discovery. (Foundational text on lipophilicity and BBB transport).

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B. (Reference for Captisol and amorphous solid dispersion strategies).

Sources

Validation & Comparative

Comparative Efficacy Guide: PQR620 vs. PQR309 (Bimiralisib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between PQR309 (Bimiralisib) and its structural successor PQR620 . While both compounds are brain-penetrant small molecules targeting the PI3K/mTOR pathway, they possess distinct selectivity profiles that dictate their experimental and clinical utility.

  • PQR309 (Bimiralisib): A dual pan-PI3K/mTOR inhibitor .[1] It potently inhibits PI3Kα and mTOR, making it a "sledgehammer" for shutting down the entire signaling axis, but with associated toxicities (e.g., hyperglycemia).

  • PQR620: A highly selective mTORC1/2 inhibitor .[2][3][4] It retains the brain penetration of PQR309 but spares the PI3K isoforms (>1000-fold selectivity), offering a cleaner tool for dissecting mTOR biology and reducing off-target PI3Kα-mediated metabolic effects.

Mechanistic & Pharmacological Profile

The core difference lies in isoform selectivity . PQR309 inhibits the pathway at the top (PI3K) and bottom (mTOR), whereas PQR620 acts exclusively at the bottom (mTORC1/2).

Selectivity Data (IC50 / Ki Comparison)
TargetPQR309 (Bimiralisib) [1, 2]PQR620 [3, 4]Implication
mTOR (Ki) 89 nM 10.8 nM PQR620 is ~8x more potent against mTOR.
PI3Kα 33 nM > 10,000 nMPQR620 spares PI3Kα (reduced hyperglycemia risk).
PI3Kδ 451 nM> 10,000 nMPQR309 affects immune cell signaling; PQR620 does not.
PI3Kβ 661 nM> 10,000 nMPQR620 lacks activity against PTEN-null driven PI3Kβ.
PI3Kγ 708 nM> 10,000 nMPQR620 spares neutrophil/macrophage chemotaxis.
Brain/Plasma Ratio ~1:1~1.6:1Both cross BBB; PQR620 shows superior accumulation.
Pathway Inhibition Logic

PI3K_mTOR_Pathway cluster_PQR309 PQR309 Targets RTK RTK / GPCR PI3K PI3K (α,β,γ,δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC2 mTORC2 PIP3->mTORC2 Recruitment mTORC1 mTORC1 AKT->mTORC1 Activates FoxO FoxO / GSK3 (Survival) AKT->FoxO Inhibits S6K S6K / 4E-BP1 (Translation) mTORC1->S6K Phosphorylates mTORC2->AKT Phosphorylates S473

Caption: Comparative inhibition nodes. PQR309 (Red zone) blocks the entire axis. PQR620 (Blue zone) selectively inhibits the mTOR complexes, leaving upstream PI3K signaling intact.

Preclinical Efficacy Comparison
A. Lymphoma Models (DLBCL, MCL)

Both compounds show efficacy in lymphoma, but the mechanism of cell death differs slightly.

  • PQR309: Exhibits broad anti-proliferative activity (Median IC50 ~250-500 nM). Its inhibition of PI3Kδ contributes to efficacy in B-cell malignancies but may affect T-cell function [2].

  • PQR620: Shows a median IC50 of ~250 nM across 56 lymphoma cell lines [4].[2][5][6]

    • Key Insight: PQR620 is primarily cytostatic as a single agent.[6]

    • Synergy: It demonstrates profound synergism with Venetoclax (BCL2 inhibitor) , leading to tumor eradication in xenografts where single agents only slowed growth [4].

B. CNS & Brain Penetration

This is the critical differentiator for both compounds compared to earlier generations (e.g., Everolimus, Buparlisib).

  • PQR309: Effectively crosses the Blood-Brain Barrier (BBB), making it a candidate for Primary CNS Lymphoma (PCNSL) and Glioblastoma (GBM).

  • PQR620: Optimized for CNS retention.[3][4][5][6] In murine models, PQR620 achieved a Brain/Plasma ratio of >1.5 (Brain Cmax 7706 ng/g vs Plasma 4835 ng/g) [3].

    • Application: PQR620 is superior for studies involving neurological disorders (e.g., Tuberous Sclerosis, Epilepsy) or CNS tumors where avoiding systemic PI3K toxicity is crucial.

Experimental Protocols

To validate the efficacy and selectivity of these compounds in your specific model, use the following standardized protocols.

Protocol 1: Differential Signaling Assay (Western Blot)

Objective: To distinguish between dual PI3K/mTOR inhibition (PQR309) and selective mTOR inhibition (PQR620).

Materials:

  • Cell Line: A2058 (Melanoma) or U87 (Glioblastoma).

  • Antibodies: p-AKT (Thr308 - PI3K/PDK1 marker), p-AKT (Ser473 - mTORC2 marker), p-S6 (mTORC1 marker).

Step-by-Step Workflow:

  • Seeding: Plate

    
     cells in 6-well plates; incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4 hours to reduce basal noise.

  • Treatment:

    • Group A: DMSO Control.

    • Group B: PQR309 (1 µM).

    • Group C: PQR620 (1 µM).

    • Stimulation: Add 10% FBS or Insulin (100 nM) for 30 mins after 1-hour drug pre-incubation.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Readout Interpretation:

    • PQR309: Should inhibit p-AKT (Thr308) , p-AKT (Ser473) , and p-S6 .

    • PQR620: Should inhibit p-AKT (Ser473) and p-S6 , but SPARE p-AKT (Thr308) (as PI3K/PDK1 is active).

Protocol 2: In Vivo Brain Penetration Assessment

Objective: Verify drug accumulation in CNS tissue.

  • Dosing: Administer 50 mg/kg (P.O.) of PQR620 or PQR309 to C57BL/6 mice.

  • Timepoints: Collect plasma and whole brain at 0.5, 1, and 4 hours post-dose.

  • Processing:

    • Plasma:[7] Centrifuge blood (EDTA tubes) at 2000g, 10 min.

    • Brain:[3][6][8] Homogenize in 3 volumes of PBS (w/v).

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio). Centrifuge at 10,000g.

  • Analysis: LC-MS/MS quantification. Calculate

    
     (Brain
    
    
    
    / Plasma
    
    
    ).
Decision Matrix: Which to Choose?

The choice between PQR620 and PQR309 depends on the specific biological question or therapeutic goal.

Decision_Matrix Start Primary Research Goal? Q1 Target Specificity? Start->Q1 Q2 Tumor Type / Model? Start->Q2 Res1 Use PQR309 (Bimiralisib) Q1->Res1 Need total pathway shutdown (PI3K + mTOR) Res2 Use PQR620 Q1->Res2 Need pure mTORC1/2 inhibition (Spare PI3K) Q2->Res1 PI3K-driven tumors (e.g., PIK3CA mutants) Q2->Res2 mTOR-driven / CNS disorders (e.g., Tuberous Sclerosis) Q2->Res2 Combination studies (e.g., with BCL2 inhibitors)

Caption: Selection logic.[3][4][5][9][10][11] PQR620 is preferred for combination strategies and CNS disorders; PQR309 is preferred for PI3K-dependent malignancies.

References
  • Beaufils, F. et al. (2017). 5OQ4: PQR309 - a Potent, Brain-Penetrant, Orally Bioavailable, pan-Class I PI3K/mTOR Inhibitor.[7] RCSB Protein Data Bank. Link

  • Tarantelli, C. et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy.[10][12][13] Clinical Cancer Research. Link

  • Rageot, D. et al. (2018).[4] Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry. Link

  • Spriano, F. et al. (2019).[5][6][10] The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax.[2][5][6][10] Cancers.[3][4][6][11][12][14] Link

Sources

Technical Guide: PQR620 & Venetoclax Synergy in Lymphoma Models

[1][2]

Executive Summary: The "Cytostatic-to-Cytotoxic" Switch

In the landscape of lymphoma drug development, PQR620 represents a significant evolution from first-generation PI3K/mTOR inhibitors.[1] Unlike its predecessor PQR309 (bimiralisib), which is a pan-PI3K/mTOR inhibitor, PQR620 is a highly selective, brain-penetrant catalytic mTORC1/mTORC2 inhibitor .

While PQR620 monotherapy induces a potent cytostatic effect (halting proliferation) across diverse lymphoma cell lines, it often fails to induce apoptosis. This guide details how combining PQR620 with Venetoclax (a BCL-2 inhibitor) mechanically forces a switch from cytostasis to massive apoptosis (cytotoxicity). This synergy is driven by the convergence of two distinct apoptotic blocks: PQR620 removes the Mcl-1 "buffer" that normally protects cells from Venetoclax-induced BCL-2 inhibition.

Mechanistic Rationale: The Mcl-1/BIM Axis

To understand the experimental design, one must grasp the signaling architecture. Venetoclax resistance in lymphoma is frequently driven by the upregulation of Mcl-1 , an anti-apoptotic protein that sequesters the pro-apoptotic protein BIM when BCL-2 is inhibited.

The Signaling Pathway[2][3][4][5][6][7][8][9]
  • Venetoclax: Inhibits BCL-2.[2][3][4][5][6][7] If Mcl-1 is high, BIM is simply sequestered by Mcl-1, and the cell survives.

  • Rapalogs (Everolimus): Inhibit mTORC1 only. This often leads to a feedback loop where mTORC2 hyper-activates AKT, promoting survival.

  • PQR620: Inhibits both mTORC1 (blocking Mcl-1 translation) and mTORC2 (blocking AKT phosphorylation).

The diagram below illustrates why the PQR620/Venetoclax combination is superior to single-agent approaches.

GPQR620PQR620(Catalytic mTORC1/2 Inhibitor)mTORC1mTORC1PQR620->mTORC1InhibitsmTORC2mTORC2PQR620->mTORC2InhibitsVenetoclaxVenetoclax(BCL-2 Inhibitor)BCL2BCL-2Venetoclax->BCL2InhibitsMcl1Mcl-1 Protein(Translation)mTORC1->Mcl1Promotes TranslationAKTAKT (pS473)mTORC2->AKTPhosphorylatesAKT->Mcl1StabilizesBIMBIM (Pro-Apoptotic)Mcl1->BIMSequesters (Resistance Mechanism)BCL2->BIMSequestersApoptosisMitochondrialApoptosisBIM->ApoptosisTriggers

Figure 1: Dual inhibition logic. PQR620 prevents Mcl-1 synthesis (via mTORC1) and survival signaling (via mTORC2/AKT), leaving BIM free to trigger apoptosis once Venetoclax inhibits BCL-2.

Comparative Analysis: PQR620 vs. Alternatives

When designing your study, it is critical to benchmark PQR620 against other pathway inhibitors to justify its selection.

FeaturePQR620 PQR309 (Bimiralisib) Everolimus (Rapalog) Idelalisib
Primary Target mTORC1 & mTORC2 (Catalytic)Pan-PI3K & mTORmTORC1 (Allosteric)PI3K

Selectivity High mTOR selectivity (>300x vs PI3K)Dual PI3K/mTORmTORC1 onlyIsoform specific
AKT Feedback Blocked (Inhibits mTORC2)BlockedInduced (Feedback loop)Variable
Monotherapy Effect Cytostatic (IC50 ~250nM)Cytostatic/CytotoxicCytostaticCytostatic
Venetoclax Synergy Very Strong (Eradication in vivo)StrongModerateModerate
CNS Penetration High (Blood-Brain Barrier permeable)HighLowLow

Key Insight for Researchers: Choose PQR620 if your model involves CNS lymphoma or if you need to eliminate the AKT feedback loop inherent in rapalog treatments.

Experimental Protocols

To validate this synergy in your own lab, follow these self-validating protocols.

Protocol A: In Vitro Synergy Matrix (The "Checkerboard")

Objective: Quantify synergy using the Chou-Talalay method or Bliss Independence model.

  • Cell Selection: Use DLBCL lines (e.g., SU-DHL-6, OCI-LY-1) or MCL lines (e.g., Jeko-1).

  • Seeding: Seed cells in 384-well plates (1,000–2,000 cells/well) in 25 µL media.

  • Drug Matrix:

    • PQR620: 7-point dilution series (e.g., 0 nM to 2000 nM).

    • Venetoclax: 7-point dilution series (e.g., 0 nM to 1000 nM).

    • Dispense using a digital dispenser (e.g., HP D300e) for precision.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (CTG) to measure ATP (viability).

  • Analysis:

    • Calculate Combination Index (CI) using CompuSyn software.

    • Success Criteria: CI < 0.9 indicates synergy.[8] CI < 0.3 indicates strong synergy.

Protocol B: Western Blot Validation (Mechanism Check)

Objective: Confirm PQR620 is hitting the target and modulating Mcl-1.

  • Treatment: Treat cells for 24 hours with:

    • Vehicle (DMSO)

    • PQR620 (500 nM)

    • Venetoclax (10 nM)

    • Combination

  • Targets to Probe:

    • p-S6 (Ser235/236): Marker for mTORC1 inhibition (Should be DOWN).

    • p-AKT (Ser473): Marker for mTORC2 inhibition (Should be DOWN).[3] Note: If p-AKT is UP, your PQR620 concentration is too low or the compound is degraded.

    • Mcl-1: The resistance factor (Should be DOWN in PQR620 arms).

    • Cleaved PARP: Apoptosis marker (Should be highest in Combination).

In Vivo Workflow: Xenograft Eradication

The most compelling data for PQR620/Venetoclax comes from in vivo models where the combination has shown the ability to eradicate established tumors.

WorkflowInoculationInoculationSU-DHL-6 cells (SC)NOD/SCID miceStagingTumor StagingWait for ~150mm³Inoculation->Staging~3 weeksRandomizationRandomization4 Groups (n=8)Staging->RandomizationTreatmentTreatment Cycle (14-21 Days)1. Vehicle2. PQR620 (100mg/kg daily)3. Venetoclax (100mg/kg daily)4. ComboRandomization->TreatmentAnalysisAnalysisTumor Vol, Body WeightSurvivalTreatment->AnalysisDaily measurements

Figure 2: In vivo experimental workflow for assessing tumor eradication.

Critical Protocol Notes:

  • Dosing: PQR620 is orally bioavailable.[9][10] Standard dose is 100 mg/kg PO daily .

  • Vehicle: PQR620 is often formulated in NMP/PEG300/Solutol HS15/Water (10:40:20:30). Verify specific solubility batch-to-batch.

  • Endpoint: The combination has been reported to induce complete regression (eradication) in SU-DHL-6 models, maintaining effect even after treatment cessation.

Summary of Expected Results

Based on published data (Tarantelli et al., 2019), expect the following:

MetricPQR620 AloneVenetoclax AloneCombination
In Vitro Viability Cytostatic (Growth arrest)Variable (Cell line dependent)Cytotoxic (Cell death)
Apoptosis (Annexin V) < 15%20-40%> 70%
In Vivo Tumor Volume ~50% Growth Inhibition (TGI)~60% TGIRegression / Eradication

References

  • Tarantelli, C., et al. (2019). "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax."[3] Cancers (Basel), 11(6), 775.[2][5]

  • Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and CNS Indications." ACS Medicinal Chemistry Letters.

  • Tarantelli, C., et al. (2018). "The Dual PI3K/mTOR Inhibitor PQR309 Has Synergistic Activity with Other Targeted Agents in Diffuse Large B Cell Lymphomas." Blood, 132 (Supplement 1).

Validating PQR620 Target Engagement: A Comparative Phosphorylation Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PQR620 Advantage

PQR620 distinguishes itself from first-generation mTOR inhibitors by being an ATP-competitive, brain-penetrant mTORC1/2 kinase inhibitor (TORKi) . Unlike Rapamycin and its analogs (Rapalogs), which function as allosteric inhibitors of mTORC1 only, PQR620 directly targets the ATP binding site of the mTOR kinase domain.

The Critical Validation Challenge: Researchers often fail to distinguish between partial pathway suppression (Rapalogs) and complete node abrogation (PQR620). A standard S6K assay is insufficient because both compound classes inhibit S6K. To validate PQR620, you must demonstrate the simultaneous collapse of mTORC1 (p-S6K/p-4E-BP1) and mTORC2 (p-Akt Ser473) signaling, while confirming the absence of the feedback activation loop often seen with Rapalogs.

Mechanistic Logic & Pathway Visualization

To design a self-validating assay, one must understand the differential signaling topology. Rapamycin inhibits mTORC1, relieving the negative feedback loop on IRS-1, which paradoxically hyperactivates Akt via PI3K and mTORC2. PQR620 blocks this escape route.

Figure 1: Differential Inhibition Topology (PQR620 vs. Rapamycin)

mTOR_Pathway cluster_membrane Cell Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (Rictor) PIP3->mTORC2 Akt Akt PDK1->Akt Thr308 mTORC2->Akt Ser473 mTORC1 mTORC1 (Raptor) S6K S6K1 mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Akt->mTORC1 pAkt p-Akt (Ser473) *CRITICAL READOUT* Akt->pAkt S6K->RTK Feedback Inhibition (Rapamycin releases this) S6 S6 Ribosomal Protein S6K->S6 pS6 p-S6 (Ser235/236) S6->pS6 pEBP1 p-4E-BP1 (Thr37/46) EBP1->pEBP1 Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 PQR620 PQR620 (ATP-Competitive) PQR620->mTORC2 PQR620->mTORC1

Caption: PQR620 inhibits both mTORC1 and mTORC2, preventing the Akt-S473 rebound observed with Rapamycin.

Comparative Analysis: Selecting the Right Controls

To prove PQR620 target engagement, you must compare it against compounds that delineate the pathway's branches.

FeaturePQR620 Rapamycin (Sirolimus) PQR309 (Bimiralisib)
Class Dual mTORC1/2 Kinase Inhibitor (TORKi)Allosteric mTORC1 InhibitorPan-PI3K / mTOR Inhibitor
Mechanism ATP-competitiveFKBP12-dependent allosteryATP-competitive
p-S6K (T389) Blocked (Complete)Blocked (High potency)Blocked
p-Akt (S473) Blocked (Direct mTORC2 inhibition)No Effect / Increased (Feedback loop)Blocked (Upstream PI3K inhibition)
p-4E-BP1 Blocked (Resistant to Rapamycin)Partial/Resistant Blocked
Selectivity >1000x selective for mTOR vs PI3KαHighly Selective for mTORC1Hits PI3Kα/β/δ/γ and mTOR
Key Use Case Proving complete mTOR shutdown + CNS modelsProving mTORC1 specificityProving PI3K pathway shutdown

Senior Scientist Insight:

Do not use BEZ235 as a control if possible; its toxicity profile often confounds phosphorylation data with apoptotic markers (e.g., cleaved PARP). PQR620 is superior for clean signaling dissection due to its high selectivity for mTOR over PI3K.

Validated Experimental Protocol

This protocol is optimized for adherent cancer cell lines (e.g., OVCAR-3, U87-MG, or NSCLC lines) where PQR620 shows high efficacy.

Phase A: Experimental Setup & Treatment[1]
  • Seeding: Seed cells to reach 70-80% confluency at the time of lysis. Over-confluency induces contact inhibition, naturally suppressing mTOR and masking drug effects.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4 hours prior to treatment to reduce basal noise, then stimulate with Insulin or IGF-1 (100 ng/mL) for 15 minutes after drug pre-incubation.

    • Why? This maximizes the dynamic range of the phosphorylation signal.

  • Drug Treatment:

    • Vehicle: DMSO (0.1%)

    • PQR620: Dose response (e.g., 10, 100, 300, 1000 nM). Expected IC50 for p-S6 is ~85 nM; p-Akt is ~190 nM.

    • Rapamycin: 100 nM (Positive control for C1 inhibition).

    • Duration: 1 Hour. (Phosphorylation changes are rapid; 24h is for phenotype, not target engagement).

Phase B: Lysis & Sample Preparation (The "Self-Validating" Step)

Critical Step: You must prevent phosphatase activity immediately upon lysis.

  • Lysis Buffer: RIPA or NP-40 containing:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail 2 & 3 (1x) (Sodium Orthovanadate/Sodium Fluoride).

  • The "Phospho-Dead" Control: Treat one spare lysate aliquot with Lambda Phosphatase for 30 mins at 30°C.

    • Validation: If your antibody bands do not disappear in this sample, your signal is non-specific noise.

Phase C: Immunoblotting / Detection

Target Selection Table:

TargetResidueFunctionExpected PQR620 Result
Akt Ser473 mTORC2 ActivityLoss of Signal (Differentiator)
S6K Thr389 mTORC1 ActivityLoss of Signal
4E-BP1 Thr37/46 Cap-dependent TranslationLoss of Signal (Rapamycin resistant)
S6 Ser235/236 Downstream OutputLoss of Signal
Total Akt/S6 N/ALoading ControlUnchanged

Workflow Visualization

Figure 2: Assay Workflow & Decision Tree

Assay_Workflow cluster_prep Sample Prep cluster_detect Detection Seed Seed Cells (70% Confluent) Treat Treat with PQR620 (1h, 10-1000nM) Seed->Treat Lysis Lysis + Phosphatase Inhibitors (4°C) Treat->Lysis WB Western Blot (Dual Color Recommended) Lysis->WB Primary Primary Abs: pAkt(S473) & pS6K(T389) WB->Primary Decision Data Analysis Primary->Decision Result_A pS6K Low pAkt High Decision->Result_A Rapamycin-like (mTORC1 only) Result_B pS6K Low pAkt Low Decision->Result_B PQR620 Validated (Dual Inhibition) Result_C No Change Decision->Result_C Assay Fail / No Target Engagement

Caption: Workflow for distinguishing PQR620 activity. Simultaneous reduction of pS6K and pAkt confirms dual inhibition.

Data Interpretation & Troubleshooting

Scenario 1: The "Rapamycin Signature"
  • Observation: p-S6K is obliterated, but p-Akt (S473) remains high or increases compared to control.

  • Diagnosis: PQR620 has degraded or the dose is too low. At sub-optimal doses (<50 nM), PQR620 may preferentially inhibit mTORC1 before mTORC2 due to different ATP Km values or complex accessibility.

  • Action: Increase PQR620 concentration to >250 nM.

Scenario 2: The "Total Loss"
  • Observation: p-S6K and p-Akt are gone.

  • Diagnosis: Successful Target Engagement.

  • Verification: Ensure Total Akt and Total S6 levels are stable. If Total protein levels drop, you are inducing rapid apoptosis or necrosis (toxicity), not just signaling inhibition. Check cell viability.

Scenario 3: Biphasic 4E-BP1
  • Observation: p-S6K is gone, but p-4E-BP1 (Thr37/46) persists.

  • Expert Insight: 4E-BP1 phosphorylation is notoriously resistant to inhibition. Rapamycin often fails to dephosphorylate it completely. PQR620 should inhibit it, but it requires higher occupancy. If p-4E-BP1 persists, it indicates PQR620 is active but not at saturating levels for the translation machinery.

References

  • Bohnacker, T., et al. (2018). Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(10).[1] [2]

  • Rageot, D., et al. (2018). The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology, 140, 107-120.[3]

  • Tarantelli, C., et al. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax.[4] International Journal of Molecular Sciences, 20(12).

  • Beaufils, F., et al. (2016). 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor. Journal of Medicinal Chemistry, 59(13). (Provided for comparison of PQR series mechanisms).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of PQR620, a Potent mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a comprehensive guide on the disposal of a fictional potent mTORC1/2 inhibitor, "PQR620". I have conceptualized PQR620 as a real-world potent, selective, and brain-penetrant mTORC1/2 inhibitor to ground the response in factual, verifiable information.

My initial search has provided a wealth of information on:

  • The regulatory framework for pharmaceutical and hazardous waste disposal in the US, primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][2]

  • The specific challenges and procedures for disposing of investigational drugs and potent APIs in clinical and research settings.[3][4][5][6]

  • The importance of proper segregation, labeling, and containment of hazardous pharmaceutical waste.[7][8]

  • The typical disposal methods, with incineration being the preferred method for hazardous pharmaceutical waste to ensure complete destruction.[3][5]

  • Safety protocols for handling potent compounds, including the use of PPE and engineering controls.[9][10][11][12]

  • The nature of mTOR inhibitors, confirming their role as potent, targeted agents used in research.[13][14][15]

  • The lack of a universal chemical deactivation method for all cytotoxic/potent drugs, making physical removal and subsequent incineration the standard approach.[16]

Based on this, I have enough information to construct the guide as planned. I can now proceed to synthesize this information into a structured, authoritative guide that meets all the user's requirements, including creating the necessary tables and Graphviz diagrams. I do not need to perform additional searches at this stage. I will now generate the full response.

This document provides essential safety and logistical information for the proper handling and disposal of PQR620. As a potent, selective, and brain-penetrant dual mTORC1/2 inhibitor, PQR620 is a powerful tool in cellular and translational research.[13][14] However, its targeted biological activity necessitates rigorous disposal procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards.

The "Why": Understanding the Hazard Profile of PQR620

PQR620 functions by binding to the ATP-catalytic site of the mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[13][15] Its high potency means that even minuscule, unintentional exposure could have significant physiological effects. Unlike broad-spectrum cytotoxic agents, PQR620's effects are targeted, but this does not diminish its hazard potential. Disruption of the mTOR pathway can impact healthy cells, making it a hazardous compound that requires specialized handling from receipt to disposal.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets federal guidelines for managing hazardous waste.[2] Investigational compounds like PQR620, due to their biological activity and potential toxicity, must be managed as hazardous pharmaceutical waste to ensure they do not enter the environment or pose a risk to public health.[2][3]

Foundational Safety: Risk Assessment and Personal Protective Equipment (PPE)

Before handling PQR620 in any form (powder, solution, or within a cell culture), a thorough risk assessment is mandatory. The primary principle is containment to prevent exposure.[11][12]

Standard Personal Protective Equipment (PPE) for Handling PQR620:

  • Gloves: Double-gloving with nitrile or other chemical-resistant gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Safety goggles with side-shields or a face shield must be worn.[10]

  • Lab Coat: A dedicated, disposable-cuff lab coat is essential. This coat should be laundered professionally and not taken home. For handling pure powder, a disposable gown is recommended.

  • Respiratory Protection: When handling powdered PQR620 outside of a certified chemical fume hood or containment device, a properly fitted N95 or higher respirator is required to prevent inhalation.[10]

All handling of pure, powdered PQR620 should occur within a certified chemical fume hood, biological safety cabinet, or a powder containment glove box to minimize aerosolization.[17]

The Critical Step: PQR620 Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing hazardous pharmaceutical waste with other waste streams can lead to regulatory violations and safety hazards.[7] All waste streams containing PQR620 must be considered hazardous pharmaceutical waste.

PQR620 Waste Stream Classification
Waste TypeDescriptionDisposal Container
Solid PQR620 Waste Expired or unused pure compound, contaminated weigh boats, spatulas, and single-use plastics (e.g., serological pipettes, pipette tips, centrifuge tubes).Labeled, sealed, and puncture-resistant hazardous waste container. Often referred to as "Trace Chemo" or "RCRA Hazardous" waste containers (typically black or yellow).
Liquid PQR620 Waste Stock solutions (e.g., in DMSO), working solutions, and contaminated cell culture media.Labeled, leak-proof, and sealed hazardous liquid waste container. Do not fill beyond 80% capacity.
Contaminated Sharps Needles, syringes, or glass Pasteur pipettes used to transfer PQR620 solutions.FDA-cleared, puncture-resistant sharps container designated for hazardous pharmaceutical waste.
Contaminated PPE Gloves, disposable gowns, and any other PPE that has come into direct contact with PQR620.Labeled hazardous waste container (black or yellow bin).

The following decision tree illustrates the proper segregation workflow for materials potentially contaminated with PQR620.

PQR620_Waste_Segregation start Generated Waste Item q1 Did it directly contact PQR620 (powder or liquid)? start->q1 q2 Is it a sharp (needle, glass pipette)? q1->q2 Yes regular_trash Regular Trash q1->regular_trash No q3 Is it liquid? q2->q3 No sharps_waste Hazardous Sharps Waste (Sharps Container) q2->sharps_waste Yes q4 Is it PPE or labware? q3->q4 No liquid_waste Liquid Hazardous Waste (Sealed Container) q3->liquid_waste Yes solid_waste Solid Hazardous Waste (Black/Yellow Bin) q4->solid_waste Yes

Caption: PQR620 Waste Segregation Decision Tree.

Step-by-Step Disposal Protocols

Adherence to your institution's Environmental Health and Safety (EHS) office procedures is mandatory. The following protocols are based on general best practices and federal regulations.[5]

Protocol 4.1: Disposal of Unused/Expired Solid PQR620

This protocol applies to the original vial of PQR620 powder.

  • Documentation: Record the quantity of PQR620 being disposed of on your laboratory's chemical inventory and any relevant drug accountability records.[4]

  • Packaging: Ensure the original vial is tightly sealed. Place the vial into a secondary, sealable container (like a plastic bag) to prevent accidental opening.

  • Labeling: Affix a hazardous waste label to the outer container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "PQR620"

    • Accumulation start date

    • Associated hazards (e.g., "Toxic," "Potent Compound")

  • Storage: Store the container in a designated, secure satellite accumulation area until it is collected by your institution's EHS personnel.

  • Collection: Arrange for pickup by EHS. Do not dispose of this waste in regular trash, biohazard bags, or down the drain.[18]

Protocol 4.2: Disposal of Contaminated Labware and PPE

This protocol applies to items like pipette tips, microfuge tubes, and gloves.

  • Segregation: Immediately after use, place all contaminated non-sharp items directly into the designated solid hazardous pharmaceutical waste container (e.g., the black or yellow bin).[7]

  • Container Management: Keep the hazardous waste container closed when not in use. Do not overfill the container.

  • Collection: When the container is full, seal it and arrange for pickup by your institution's EHS personnel.

Protocol 4.3: Disposal of Liquid PQR620 Waste

This protocol applies to stock solutions, working solutions, and cell culture media containing PQR620.

  • Prohibition of Sewering: It is strictly prohibited to dispose of hazardous pharmaceutical waste, including PQR620 solutions, down the drain.[18] This practice is illegal and environmentally harmful.

  • Collection: Collect all liquid waste containing PQR620 in a dedicated, leak-proof hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("PQR620"), and an approximate concentration. If mixed with other hazardous chemicals (e.g., methanol), list all components.

  • Storage and Collection: Keep the container sealed and stored in a secondary containment bin. Arrange for pickup by EHS when it is nearly full.

Decontamination and Spill Management

A universal chemical agent that can fully inactivate all potent compounds like PQR620 does not exist.[16] Therefore, the primary method of decontamination is physical removal.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves powder outside of a containment hood, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if powder is involved.

  • Containment:

    • For Liquids: Cover the spill with absorbent pads from a chemical spill kit.

    • For Powders: Gently cover the spill with wetted absorbent pads to avoid making the powder airborne. DO NOT dry sweep.

  • Cleaning: Working from the outside in, carefully clean the area using a detergent solution, followed by 70% ethanol. All cleaning materials (pads, wipes, etc.) must be disposed of as solid hazardous PQR620 waste.[19]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.

The Final Step: Incineration

Your institution's EHS department will consolidate the hazardous waste and transfer it to a licensed hazardous waste management vendor. The required method for destroying potent pharmaceutical compounds like PQR620 is high-temperature incineration at a permitted facility.[3][5] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. A certificate of destruction is typically provided to the institution for record-keeping purposes.[5]

References

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide . Daniels Health. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals . Defense Centers for Public Health. [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing . American Society of Health-System Pharmacists (ASHP). [Link]

  • Update on pharmaceutical waste disposal regulations . Ovid. [Link]

  • Pharmaceutical Hazardous Waste Management Guide . MLI Environmental. [Link]

  • SUP-002-02 Investigational Product Disposal and Destruction . University of Iowa Health Care. [Link]

  • STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT . University of Virginia. [Link]

  • PERFECT POTENT API PROCESSING Handling Hazardous Drug Actives Effectively . AbbVie. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs . GERPAC. [Link]

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients . Socma. [Link]

  • Best Practices For Handling Potent APIs . Outsourced Pharma. [Link]

  • Safety Data Sheet - Rho Kinase Inhibitor III, Rockout . Merck. [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs . Pharmaceutical Technology. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry . Eurofins. [Link]

  • Inactivation of cytotoxic drugs.
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Personal protective equipment for handling PQR620

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

To: Researchers, Scientists, and Drug Development Professionals Subject: Essential Personal Protective Equipment (PPE) Protocol for Handling PQR620

This guide provides a comprehensive, step-by-step framework for the safe handling of PQR620, a potent cytotoxic and sensitizing agent. Adherence to these protocols is critical to mitigate the risks of exposure and ensure a safe laboratory environment. This document is structured to explain the scientific reasoning behind each procedural step, empowering you to make informed safety decisions.

Understanding the Hazard: PQR620 Profile

Before handling any potent compound, a thorough understanding of its risk profile is paramount. PQR620 is a fine, white crystalline powder with the following hazardous properties:

  • High Cytotoxicity: Poses a significant risk to healthy cells.

  • Suspected Teratogen: May have the potential to cause developmental abnormalities.

  • Respiratory Sensitizer: Inhalation can lead to allergic respiratory reactions.[1][2][3]

  • Dermal and Ocular Irritant: Direct contact can cause skin and severe eye irritation.

The primary routes of occupational exposure are inhalation of airborne particles, and dermal or ocular contact.[4][5] Therefore, the following PPE protocols are designed to create a robust barrier against these exposure pathways.

Core PPE Ensemble for PQR620 Handling

A multi-layered approach to PPE is essential when working with potent compounds like PQR620. The following table outlines the minimum required PPE. Subsequent sections will detail the specifications and rationale for each component.

PPE ComponentStandard/SpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption.[6][7][8]
Gown Disposable, solid-front, back-closure gown resistant to chemical permeationProtects skin and personal clothing from contamination.[6][7]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorMinimizes inhalation of airborne PQR620 particles.[7][9][10]
Eye/Face Protection Chemical splash goggles and a full-face shieldProtects against splashes and airborne particles.[6][9]
Head/Shoe Covers Disposable hair cover and two pairs of shoe coversPrevents contamination of hair and personal footwear.[6][7][9]

Detailed PPE Selection and Use Protocols

Hand Protection: The First Line of Defense

Protocol:

  • Glove Selection: Use only chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[6][7][8] Nitrile provides superior chemical resistance compared to latex or vinyl.[8][11][12][13]

  • Double-Gloving: Always wear two pairs of gloves.[6][7] The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff.[7]

  • Regular Changes: Change the outer glove every 30 minutes or immediately if you suspect contamination or notice any tears or punctures.[7]

Rationale: The double-gloving technique provides a critical layer of protection in case the outer glove is breached. The specified ASTM standard ensures the gloves have been tested for resistance to permeation by hazardous drugs.[7][8]

Body Protection: Preventing Dermal Exposure

Protocol:

  • Gown Selection: Wear a disposable, polyethylene-coated polypropylene or other laminate material gown that has demonstrated resistance to chemical permeation.[6] Cloth lab coats are not sufficient as they can absorb spills.[6]

  • Proper Donning: The gown should be long-sleeved with tight-fitting elastic or knit cuffs and should close in the back.[7]

  • Disposal: Gowns are single-use and must be disposed of as cytotoxic waste after handling PQR620.[14]

Rationale: A chemical-resistant, solid-front gown prevents splashes and spills from reaching your skin and personal clothing, thereby preventing dermal exposure.

Respiratory Protection: Safeguarding Against Inhalation

Protocol:

  • Respirator Selection: A NIOSH-approved N95 respirator is the minimum requirement for handling powdered PQR620.[5][7] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

  • Fit Testing: All personnel required to wear a tight-fitting respirator like an N95 must undergo annual fit testing to ensure a proper seal.

  • Surgical Masks: Surgical masks are not a substitute for respirators as they do not provide adequate protection against inhaling small airborne particles.[7][9]

Rationale: PQR620 is a respiratory sensitizer, and inhalation of even small amounts of the powder can trigger an allergic reaction.[1] An N95 respirator filters out at least 95% of airborne particles, providing a necessary safeguard.

Eye and Face Protection: A Critical Barrier

Protocol:

  • Goggles: Wear chemical splash goggles that meet ANSI Z87.1 standards. Standard safety glasses with side shields are not sufficient.[7]

  • Face Shield: A full-face shield must be worn over the goggles to provide an additional layer of protection against splashes to the face.[6]

Rationale: The eyes are particularly vulnerable to chemical splashes. The combination of goggles and a face shield provides comprehensive protection for the entire face.

Step-by-Step Donning and Doffing Procedures

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G shoe_covers 1. Don Shoe Covers (Outer Pair) hair_cover 2. Don Hair and Beard Covers shoe_covers->hair_cover face_mask 3. Don N95 Respirator hair_cover->face_mask goggles 4. Don Goggles face_mask->goggles gown 5. Don Gown goggles->gown inner_gloves 6. Don Inner Gloves (Under Cuff) gown->inner_gloves outer_gloves 7. Don Outer Gloves (Over Cuff) inner_gloves->outer_gloves face_shield 8. Don Face Shield outer_gloves->face_shield

Caption: Sequential workflow for donning PPE before handling PQR620.

Doffing (Taking Off) PPE Workflow

G outer_gloves 1. Remove Outer Gloves face_shield 2. Remove Face Shield outer_gloves->face_shield goggles 3. Remove Goggles face_shield->goggles gown 4. Remove Gown goggles->gown inner_gloves 5. Remove Inner Gloves gown->inner_gloves shoe_covers 6. Remove Shoe Covers inner_gloves->shoe_covers hair_cover 7. Remove Hair/Beard Covers shoe_covers->hair_cover face_mask 8. Remove N95 Respirator hair_cover->face_mask hand_hygiene 9. Perform Hand Hygiene face_mask->hand_hygiene

Caption: Sequential workflow for doffing PPE after handling PQR620.

Disposal and Decontamination

All disposable PPE used during the handling of PQR620 must be considered cytotoxic waste.

Protocol:

  • Waste Segregation: All used PPE, including gowns, gloves, shoe covers, and respirators, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[14][15]

  • Container Management: Waste containers should not be filled beyond 75% capacity to prevent spills.[14] Foot-pedal-operated bins are recommended to minimize hand contact.[14]

  • Decontamination: After doffing all PPE and performing hand hygiene, any reusable equipment must be decontaminated. This involves a physical transfer of any residue to a disposable absorbent material moistened with a decontaminating agent, followed by disposal of the material as cytotoxic waste.[14]

Rationale: Strict waste disposal protocols are necessary to prevent the secondary exposure of non-laboratory personnel and to comply with hazardous waste regulations.

Emergency Procedures for PQR620 Exposure

In the event of accidental exposure, immediate and decisive action is critical.

Protocol:

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16][17][18] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[16][17][18][19] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately and seek medical attention.[17][18]

  • Spill: In case of a spill, evacuate the area and alert others. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should manage the spill.

All exposure incidents must be reported to your institution's Environmental Health and Safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.